molecular formula C7H8N2S B070338 6-Methylpyridine-3-carbothioamide CAS No. 175277-57-3

6-Methylpyridine-3-carbothioamide

Cat. No.: B070338
CAS No.: 175277-57-3
M. Wt: 152.22 g/mol
InChI Key: VBHUDUMOCHYQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridine-3-carbothioamide is a high-value chemical intermediate and core scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridine ring system substituted with a methyl group and a critical carbothioamide functional group, which serves as a versatile pharmacophore and chelating agent. Its primary research application lies in its role as a key precursor for the synthesis of more complex heterocyclic compounds, particularly various nitrogen and sulfur-containing fused ring systems like thiazoles and thienopyridines, which are prevalent in pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHUDUMOCHYQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372599
Record name 6-methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-57-3
Record name 6-methylpyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 6-Methylpyridine-3-carbothioamide (CAS No. 175277-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-3-carbothioamide, with CAS number 175277-57-3, is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group and a carbothioamide functional group. While detailed independent studies on this specific molecule are not extensively published, its significance is highlighted by its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly dipeptidyl peptidase-IV (DPP-IV) inhibitors. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its application in medicinal chemistry, with a focus on its role in the development of DPP-IV inhibitors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data from chemical suppliers.

PropertyValueReference(s)
CAS Number 175277-57-3N/A
Molecular Formula C₇H₈N₂S[1]
Molecular Weight 152.22 g/mol [1]
Melting Point 193 °CN/A
Boiling Point 274.1 °C at 760 mmHgN/A
Density 1.212 g/cm³N/A
LogP 1.02422[1]
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Synthesis

Proposed Experimental Protocol: Thionation of 6-Methylnicotinonitrile

This proposed method is based on the well-established reaction of nitriles with a source of hydrogen sulfide.

Materials:

  • 6-Methylnicotinonitrile

  • Hydrogen sulfide (gas or in a suitable solvent like pyridine/triethylamine)

  • Pyridine (as solvent and base)

  • Triethylamine (as base)

  • Diethyl ether or other suitable organic solvent for precipitation

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 6-methylnicotinonitrile in a suitable solvent system, such as a mixture of pyridine and triethylamine.

  • Cool the reaction mixture in an ice bath.

  • Bubble hydrogen sulfide gas through the solution for a period of several hours, or add a saturated solution of hydrogen sulfide in pyridine. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into cold water or an acidic solution to neutralize the bases.

  • The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the precipitate by filtration or concentrate the organic extracts under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions such as temperature, reaction time, and solvent choice.

Biological Activity and Mechanism of Action

While direct biological studies on this compound are scarce, its primary known role is as a crucial building block in the synthesis of more complex molecules with defined biological activities.

Intermediate in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A Chinese patent (CN1713907A) discloses the use of this compound as a commercially available starting material for the synthesis of N-substituted pyrrolidine derivatives that act as inhibitors of dipeptidyl peptidase-IV (DPP-IV)[1].

DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism is a cornerstone for the treatment of type 2 diabetes.

The logical relationship of this compound in this context can be visualized as a starting point in a multi-step synthesis leading to the final DPP-IV inhibitor.

G A This compound (CAS: 175277-57-3) B Multi-step Chemical Synthesis A->B Starting Material C N-substituted Pyrrolidine Derivatives B->C Product D DPP-IV Inhibition C->D Biological Activity E Treatment of Type 2 Diabetes D->E Therapeutic Application

Role in DPP-IV Inhibitor Synthesis

Potential for Broader Biological Activities

The pyridine carbothioamide scaffold is present in various compounds with a range of biological activities. While not specific to this compound, this provides a rationale for future investigation into its own potential pharmacological profile.

  • Anticancer Activity: Some pyridine carbothioamide derivatives have been investigated as potential anticancer agents.

  • Urease Inhibition: Certain pyridine carboxamide and carbothioamide derivatives have shown inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori.

Conclusion

This compound is a valuable chemical intermediate, most notably in the synthesis of DPP-IV inhibitors for the management of type 2 diabetes. While its own biological activity has not been extensively characterized, its structural motifs suggest that it could be a scaffold for the development of new therapeutic agents. Further research into its synthesis optimization and direct biological evaluation is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

6-Methylpyridine-3-carbothioamide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a carbothioamide group. This molecule holds potential interest in medicinal chemistry and materials science due to the known biological activities of related pyridine and thioamide compounds. This technical guide provides a detailed overview of its molecular structure, physicochemical properties, a putative synthesis protocol, and a proposed workflow for its characterization.

Molecular Structure and Formula

The molecular structure of this compound consists of a pyridine ring with a methyl group at the 6-position and a carbothioamide group at the 3-position.

  • Chemical Formula: C₇H₈N₂S[1]

  • IUPAC Name: this compound

  • CAS Number: 175277-57-3[1]

  • Molecular Weight: 152.22 g/mol [1]

  • SMILES: CC1=NC=C(C=C1)C(=S)N[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Physical State Solid (predicted)-
Melting Point 193 °CExperimental
Boiling Point 274.1 °C at 760 mmHgExperimental
Density 1.212 g/cm³Experimental
Refractive Index 1.642Experimental
Topological Polar Surface Area (TPSA) 38.91 ŲPredicted[1]
logP (Octanol-Water Partition Coefficient) 1.02422Predicted[1]
Hydrogen Bond Donors 1Predicted[1]
Hydrogen Bond Acceptors 2Predicted[1]
Rotatable Bonds 1Predicted[1]

Experimental Protocols

Proposed Synthesis of this compound from 6-Methylnicotinonitrile

Objective: To synthesize this compound by the reaction of 6-methylnicotinonitrile with a sulfur source.

Materials:

  • 6-Methylnicotinonitrile

  • Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) gas

  • Pyridine or another suitable aprotic solvent (e.g., DMF)

  • Triethylamine (if using H₂S)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Sodium bicarbonate (NaHCO₃) for neutralization

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (if using H₂S), dissolve 6-methylnicotinonitrile in a suitable solvent such as pyridine or DMF.

  • Addition of Sulfur Reagent:

    • Method A (using Sodium Hydrosulfide): Add a molar excess (typically 1.5 to 2 equivalents) of sodium hydrosulfide to the solution.

    • Method B (using Hydrogen Sulfide): In the presence of a base such as triethylamine (2-3 equivalents), bubble hydrogen sulfide gas through the solution at a steady rate.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If using pyridine as a solvent, it can be removed under reduced pressure.

    • Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the crude product.

    • Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should also be determined and compared to the literature value.

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been extensively reported. However, the broader class of pyridine carbothioamides has shown promise in several therapeutic areas. Analogous compounds have been investigated for their:

  • Anticancer Properties: Some pyridine carbothioamides act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] Others have shown inhibitory activity against enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.[8][9]

  • Anti-inflammatory Effects: Certain pyridine carbothioamide analogs have demonstrated anti-inflammatory activity in vivo.[10]

  • Enzyme Inhibition: Thioamide-containing compounds are known to inhibit various enzymes, including urease.[11]

  • Antimicrobial Activity: Some pyridine derivatives have been reported to possess antibacterial and antifungal properties.[12][13][14]

Given these precedents, a logical starting point for investigating the biological activity of this compound would be to screen it for cytotoxicity against a panel of cancer cell lines and to assess its potential as an inhibitor of enzymes relevant to cancer or inflammatory diseases.

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 6-Methylnicotinonitrile Reagents Sulfur Source (e.g., NaSH or H₂S) + Base/Solvent Reaction Thionation Reaction Start->Reaction Starting Material Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 6-Methylpyridine-3- carbothioamide Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Confirmation MS Mass Spectrometry Product->MS Molecular Weight Verification IR IR Spectroscopy Product->IR Functional Group Identification MP Melting Point Analysis Product->MP Purity Assessment

Caption: A logical workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Hypothetical Anticancer Mechanism cluster_cell Cancer Cell Molecule 6-Methylpyridine- 3-carbothioamide Tubulin Tubulin Dimers Molecule->Tubulin Inhibits Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellCycleArrest G2/M Phase Cell Cycle Arrest Mitosis->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: A hypothetical mechanism of anticancer action via tubulin polymerization inhibition.

References

Potential Therapeutic Targets of 6-Methylpyridine-3-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-3-carbothioamide is a member of the pyridine carbothioamide class of compounds, which has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities. While specific research on this compound is limited, extensive studies on structurally related pyridine carbothioamide and thiosemicarbazone derivatives have revealed a range of potential therapeutic targets. This technical guide consolidates the existing knowledge on these related compounds to illuminate the probable mechanisms of action and therapeutic applications of this compound. The primary focus of this document is to provide a comprehensive overview of potential molecular targets, present available quantitative data for analogous compounds, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

Introduction

Pyridine carbothioamides are a versatile class of heterocyclic compounds characterized by a pyridine ring linked to a carbothioamide group (-C(=S)NH2). The presence of nitrogen and sulfur atoms in the functional group allows these molecules to act as effective ligands for metal ions and to participate in various biological interactions. This structural feature is believed to be central to their diverse pharmacological activities, which include urease inhibition, anticancer, antimicrobial, and anti-inflammatory effects. This guide will explore the potential therapeutic targets of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers. Pyridine carbothioamide derivatives have emerged as potent urease inhibitors.[1][2][3]

Mechanism of Action: The proposed mechanism involves the chelation of the nickel ions in the active site of the urease enzyme by the carbothioamide group. This interaction disrupts the enzyme's catalytic activity. Molecular docking studies suggest that hydrogen bonding, π-π stacking, and van der Waals interactions also contribute to the binding of these inhibitors to the enzyme.[1]

Quantitative Data for Related Compounds:

CompoundIC50 (µM) against UreaseReference
Pyridine carbothioamide with ortho-CH3 substitution6.41 ± 0.023[1][3]
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)1.07 ± 0.043[1][2]
Pyridine carbothioamide with ortho-Br substitution3.13 ± 0.034[1]
Pyridine carbothioamide with ortho-OCH3 substitution4.21 ± 0.022[1]
Pyridine carbothioamide with ortho-F substitution4.93 ± 0.012[1]
Thiourea (Standard)18.93 ± 0.004[1]
Anticancer Activity

Several pyridine carbothioamide and thiosemicarbazone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The proposed mechanisms are often multifactorial.

Certain sulfonamide-functionalized pyridine carbothioamides have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Data for Related Compounds:

CompoundCell LineIC50 (µM)Reference
Sulfonamide-PCA Derivative 3MCF-71.2[4]
PC-31.5[4]
HepG24.9[4]
Sulfonamide-PCA Derivative 5MCF-72.8[4]
PC-32.3[4]
HepG25.1[4]
Colchicine (Reference)MCF-72.4[4]
PC-35.2[4]
HepG229.4[4]

Thiosemicarbazones, which share a similar functional motif with carbothioamides, are known to inhibit ribonucleotide reductase (RR) and topoisomerase IIα.[6] RR is crucial for DNA synthesis, and its inhibition depletes the pool of deoxyribonucleotides necessary for DNA replication. Topoisomerase IIα is involved in managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis. The mechanism of RR inhibition is often linked to the chelation of iron, a necessary cofactor for the enzyme's activity.[6]

Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[7][8] SHP2 is a critical regulator of cell proliferation pathways and immune checkpoint signaling in various cancers.

Quantitative Data for a Related Compound:

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
C6SHP20.13MV-4-113.5[7][8]
Antimicrobial Activity

Derivatives of 6-methylpyridine have shown antibacterial activity.[9] While the exact mechanism for this compound is not elucidated, related compounds exhibit antimicrobial effects, potentially through metal chelation or inhibition of essential microbial enzymes.

Anti-inflammatory Activity

Pyridine carbothioamide analogs have demonstrated anti-inflammatory potential.[10] Molecular docking studies suggest that these compounds may inhibit cyclooxygenase (COX-1 and COX-2) and human nitric oxide synthase, key enzymes in the inflammatory cascade.

Experimental Protocols

Urease Inhibition Assay

A common method for determining urease inhibitory activity is the indophenol method.[11]

  • Enzyme Preparation: Jack bean urease is typically used. A stock solution of the enzyme is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding a urea solution.

    • Incubate for another period (e.g., 30 minutes).

    • Stop the reaction and determine the amount of ammonia produced using the indophenol method. This involves adding a phenol-nitroprusside reagent and an alkaline hypochlorite solution, which react with ammonia to form a colored indophenol complex.

    • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Thiourea is commonly used as a standard inhibitor.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Conclusion

While direct experimental data on this compound is scarce, the wealth of information available for structurally similar pyridine carbothioamide and thiosemicarbazone derivatives provides a strong foundation for predicting its potential therapeutic targets. The primary targets appear to be urease for anti-ulcer applications and a range of cancer-related proteins, including tubulin, ribonucleotide reductase, topoisomerase IIα, and SHP2, for oncological applications. Furthermore, its potential as an antimicrobial and anti-inflammatory agent warrants investigation. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of this compound's biological activities. Further research is crucial to validate these potential targets and to fully elucidate the therapeutic promise of this compound.

References

In Silico ADME Profile of Pyridine Carbothioamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME) profile of pyridine carbothioamide compounds. As a class of molecules with demonstrated therapeutic potential, understanding their drug-like properties is crucial for further development.[1] This document summarizes key in silico ADME parameters, details the computational methodologies used for their prediction, and presents the data in a clear, comparative format.

Introduction to Pyridine Carbothioamides and In Silico ADME

Pyridine carbothioamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as urease inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] The core structure, featuring a pyridine ring linked to a carbothioamide moiety, provides a versatile scaffold for chemical modification to optimize therapeutic efficacy.

Before advancing promising compounds to preclinical and clinical trials, a thorough evaluation of their ADME properties is essential. In silico ADME profiling offers a rapid and cost-effective method to predict the pharmacokinetic and pharmacodynamic behavior of drug candidates. These computational models assess properties such as oral bioavailability, membrane permeability, metabolic stability, and potential toxicity, thereby guiding the selection and optimization of lead compounds.

In Silico ADME Prediction Workflow

The in silico prediction of ADME properties for pyridine carbothioamide compounds typically follows a structured workflow. This process begins with the two-dimensional structure of the molecule, which is then used as input for various computational models to calculate a suite of physicochemical and pharmacokinetic parameters.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Compound Pyridine Carbothioamide 2D Structure Physicochemical Physicochemical Properties (MW, LogP, TPSA) Compound->Physicochemical Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Compound->Pharmacokinetics DrugLikeness Drug-Likeness (Lipinski's, Veber's) Compound->DrugLikeness Toxicity Toxicity Prediction (AMES, hERG) Compound->Toxicity ADME_Profile Comprehensive ADME Profile Physicochemical->ADME_Profile Pharmacokinetics->ADME_Profile DrugLikeness->ADME_Profile Toxicity->ADME_Profile

In Silico ADME Prediction Workflow

Physicochemical Properties and Drug-Likeness

The physicochemical properties of pyridine carbothioamide derivatives are fundamental to their ADME profile. Key parameters include molecular weight (MW), lipophilicity (log P), and topological polar surface area (TPSA). These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to assess the potential for oral bioavailability.

A study on a series of pyridine carboxamide and carbothioamide derivatives demonstrated that these compounds generally exhibit favorable physicochemical properties for oral drug administration.[2] The in silico analysis indicated high gastrointestinal (GI) absorption and good oral bioavailability for all synthesized molecules.[2]

Table 1: In Silico Physicochemical and Drug-Likeness Properties of Pyridine Carbothioamide Derivatives

Compound IDMolecular FormulaMW ( g/mol )TPSA (Ų)iLogPH-bond AcceptorsH-bond DonorsMolar RefractivityRotatable BondsLipinski Violations
Rx-1 C7H8N4S180.2391.931.184250.8420
Rx-2 C8H10N4S194.2691.931.574255.4630
Rx-3 C8H9FN4S212.2591.931.304251.5220
Rx-4 C8H9BrN4S273.1691.931.934258.7420
Rx-5 C8H10N4OS210.26101.161.055256.0230
Rx-6 C7H7ClN4S214.6891.931.834255.4620

Data extracted from a study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors.[2]

Pharmacokinetic Properties

In silico tools can predict various pharmacokinetic parameters, providing insights into how a compound is absorbed, distributed, metabolized, and excreted.

Absorption

High gastrointestinal (GI) absorption is a desirable property for orally administered drugs. The pyridine carbothioamide derivatives in a cited study were predicted to have high GI absorption.[2] This is often correlated with favorable physicochemical properties, as outlined in Table 1.

Distribution

The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and the ability to cross biological membranes like the blood-brain barrier (BBB). While specific in silico data on the distribution of pyridine carbothioamides is not detailed in the provided search results, the iLogP values suggest a moderate lipophilicity, which is often associated with good distribution characteristics.

Metabolism

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs. In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. Inhibition of CYP enzymes can lead to drug-drug interactions.

Table 2: In Silico Pharmacokinetic and Medicinal Chemistry Properties of Pyridine Carbothioamide Derivatives

Compound IDGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 InhibitorLead-LikenessSynthetic Accessibility
Rx-1 HighNoNoNoYesYesNoYesNo2.15
Rx-2 HighNoNoNoYesYesNoYesNo2.30
Rx-3 HighNoNoNoYesYesNoYesNo2.31
Rx-4 HighNoNoNoYesYesNoYesNo2.45
Rx-5 HighNoNoNoYesYesNoYesNo2.46
Rx-6 HighNoNoNoYesYesNoYesNo2.31

Data extracted from a study on pyridine carboxamide and carbothioamide derivatives as urease inhibitors.[2]

Excretion

Predictions regarding the excretion pathways of pyridine carbothioamides were not explicitly detailed in the provided search results. This would typically involve assessing the likelihood of renal or biliary clearance.

Experimental Protocols for In Silico ADME Prediction

The in silico ADME and drug-likeness properties of the pyridine carbothioamide derivatives were reportedly evaluated using the SwissADME online server.[2]

General Protocol for In Silico ADME Prediction using SwissADME:

  • Compound Input: The 2D structure of the pyridine carbothioamide derivative is drawn using a chemical drawing tool or provided as a SMILES (Simplified Molecular Input Line Entry System) string.

  • Submission: The structure is submitted to the SwissADME web server.

  • Computation: The server calculates a wide range of parameters, including:

    • Physicochemical Properties: Molecular Weight, Formula, TPSA, iLogP (a physics-based method for LogP calculation), Molar Refractivity.

    • Lipophilicity: Consensus Log P o/w.

    • Water Solubility: Log S (ESOL).

    • Pharmacokinetics: GI absorption (passive), BBB permeation, P-glycoprotein substrate prediction, and inhibition of major Cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

    • Drug-Likeness: Evaluation based on Lipinski's (Rule of Five), Ghose, Veber, Egan, and Muegge rules.

    • Medicinal Chemistry: Lead-likeness, synthetic accessibility score, and alerts for undesirable chemical functionalities.

  • Data Analysis: The output is provided in a comprehensive table, allowing for the analysis and comparison of the ADME properties of the submitted compounds.

Conclusion

The in silico ADME profiling of pyridine carbothioamide compounds suggests that this class of molecules possesses favorable drug-like properties.[2] The analyzed derivatives generally adhere to Lipinski's Rule of Five, exhibit high predicted gastrointestinal absorption, and have acceptable physicochemical characteristics for oral bioavailability.[2] While some compounds are predicted to be inhibitors of certain CYP450 enzymes, which warrants further investigation, the overall in silico ADME profile is promising for their continued development as therapeutic agents. These computational predictions provide a strong foundation for guiding further experimental studies to validate the ADME properties of this important class of compounds.

References

Spectroscopic Profile of 6-Methylpyridine-3-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylpyridine-3-carbothioamide. Due to the limited availability of experimentally verified spectra in the public domain, this document presents a combination of predicted and expected data based on established spectroscopic principles and data from analogous compounds. This guide is intended to support research and development activities by providing a robust spectroscopic profile of the target molecule.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.5 - 8.7s-
H47.9 - 8.1dd~8.0, 2.0
H57.2 - 7.4d~8.0
CH₃2.5 - 2.7s-
NH₂9.0 - 10.0 (broad)s-
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=S195 - 205
C6158 - 162
C2148 - 152
C4135 - 138
C3130 - 134
C5123 - 126
CH₃23 - 26
Table 3: Expected Infrared (IR) Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration Mode
N-H (thioamide)3400 - 3100Medium-Strong, BroadStretching
C-H (aromatic)3100 - 3000MediumStretching
C-H (methyl)2980 - 2850MediumStretching
C=N (pyridine ring)1600 - 1550Medium-StrongStretching
C=C (pyridine ring)1500 - 1400Medium-StrongStretching
C=S (thioamide)1250 - 1020StrongStretching
N-H (thioamide)1650 - 1620MediumBending
C-H (methyl)1465 - 1435MediumBending
Table 4: Mass Spectrometry (MS) Data
ParameterValue
Molecular FormulaC₇H₈N₂S
Molecular Weight152.22 g/mol
Exact Mass152.04082 Da
Ionization ModeElectron Ionization (EI)
Predicted [M+H]⁺153.04810
Predicted [M+Na]⁺175.03004

Predicted Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak (m/z = 152). Key fragmentation pathways may include the loss of the thioamide group or parts of it (e.g., loss of ·SH, CS, or NH₂), and fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

  • Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[2] A drop of this solution is placed on a salt plate (e.g., KBr, NaCl).[2][3] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

  • Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-IR instrument. A background spectrum of the clean, empty salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source, often after separation by gas chromatography (GC) for volatile compounds. The sample is first vaporized.

  • Ionization: In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the molecule to lose an electron, forming a molecular ion (M⁺·), and often induces fragmentation.[4][5]

  • Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

6-Methylpyridine-3-carbothioamide: An In-depth Technical Guide on a Member of a Promising Class of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: As of late 2025, detailed historical and experimental data specifically for 6-Methylpyridine-3-carbothioamide is not extensively available in the public scientific literature. Therefore, this guide will provide a comprehensive overview of the broader class of pyridine carbothioamides, to which this compound belongs. This contextual information offers valuable insights into its potential properties and areas of application. Specific data for this compound is presented where available.

Introduction to Pyridine Carbothioamides

Pyridine carbothioamides are a class of organic compounds characterized by a pyridine ring substituted with a carbothioamide group (-C(=S)NH2). This structural motif has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. The pyridine ring, a common scaffold in pharmaceuticals, combined with the versatile chemistry of the thioamide group, has led to the development of numerous derivatives with potential therapeutic applications.[1][2][3]

Discovery and Historical Context: The Legacy of Ethionamide

The story of pyridine carbothioamides in medicine is intrinsically linked to the development of antitubercular drugs. A pivotal moment in this history was the discovery of ethionamide in 1956.[4] Ethionamide, or 2-ethylpyridine-4-carbothioamide, emerged as a critical second-line treatment for tuberculosis, particularly against multi-drug resistant strains of Mycobacterium tuberculosis.[5]

The success of ethionamide spurred further research into related pyridine thioamides and amides, leading to the synthesis and investigation of a wide array of derivatives.[6] This exploration was driven by the desire to understand the structure-activity relationships, improve efficacy, and overcome resistance mechanisms.[7] While the specific discovery of this compound is not well-documented, it is a product of this broader scientific endeavor to explore the chemical space around the pyridine carbothioamide scaffold.

Physicochemical Properties of this compound

While extensive experimental data is limited, some basic physicochemical properties of this compound have been reported.

PropertyValueSource
CAS Number 175277-57-3[8]
Molecular Formula C₇H₈N₂S[8]
Molecular Weight 152.22 g/mol [8]
Synonym 3-Carbamothioyl-6-methylpyridine[8]

Synthesis of Pyridine Carbothioamides: A General Overview

The synthesis of pyridine carbothioamides can be achieved through several routes. A common and straightforward method involves the reaction of a corresponding cyanopyridine with hydrogen sulfide. This reaction typically proceeds via nucleophilic addition of a hydrosulfide species to the nitrile carbon.

A generalized experimental protocol for the synthesis of a pyridine carbothioamide from a cyanopyridine is as follows:

Materials:

  • Substituted cyanopyridine (e.g., 6-methyl-3-cyanopyridine)

  • Hydrogen sulfide (gas or a donor like sodium hydrosulfide)

  • Base catalyst (e.g., pyridine, triethylamine)

  • Solvent (e.g., ethanol, pyridine)

Procedure:

  • A solution of the starting cyanopyridine is prepared in a suitable solvent containing a basic catalyst in a reaction vessel equipped for gas introduction.

  • Hydrogen sulfide gas is bubbled through the stirred solution at a controlled temperature. Alternatively, a hydrogen sulfide donor is added portion-wise.

  • The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve removing excess hydrogen sulfide, concentrating the solvent, and precipitating the product by acidification.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure pyridine carbothioamide.

G cluster_reactants Reactants cluster_conditions Conditions Cyanopyridine Substituted Cyanopyridine Reaction Nucleophilic Addition Cyanopyridine->Reaction H2S Hydrogen Sulfide (or donor) H2S->Reaction Catalyst Base Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction PyridineCarbothioamide Pyridine Carbothioamide Reaction->PyridineCarbothioamide

General synthesis of pyridine carbothioamides.

Biological Activities of the Pyridine Carbothioamide Class

The pyridine carbothioamide scaffold is associated with a wide spectrum of biological activities, highlighting its potential in drug discovery.

Antitubercular Activity

As previously mentioned, the foundational biological activity of this class is its antitubercular effect. Ethionamide, a pyridine-4-carbothioamide, functions as a prodrug that is activated by the mycobacterial enzyme EthA. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][7][9] It is plausible that other pyridine carbothioamide derivatives, including this compound, could exhibit similar mechanisms of action.

G Ethionamide Ethionamide (Prodrug) EthA Mycobacterial EthA enzyme Ethionamide->EthA Activation ActivatedEthionamide Activated Ethionamide EthA->ActivatedEthionamide InhA InhA (Enoyl-ACP reductase) ActivatedEthionamide->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid InhA->MycolicAcid Catalysis CellDeath Bacterial Cell Death CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall MycolicAcid->CellWall Essential for CellWall->CellDeath Disruption leads to

Mechanism of action of Ethionamide.
Anticancer Activity

Numerous studies have reported the anticancer properties of various pyridine carbothioamide derivatives.[1][10] These compounds have demonstrated cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Antifungal and Antimicrobial Activities

Derivatives of pyridine carboxamide, a closely related class, have shown promising antifungal activity, with some compounds inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[11] The broader class of pyridine derivatives has also been explored for general antimicrobial properties.[2]

Other Biological Activities

The versatility of the pyridine carbothioamide scaffold is further demonstrated by reports of other biological activities, including anti-inflammatory and anti-urease properties.[1]

Future Directions

While the broader class of pyridine carbothioamides has shown significant therapeutic potential, the specific properties of this compound remain largely unexplored in the public domain. Future research efforts could focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthesis protocol for this compound, along with comprehensive characterization data.

  • Biological Screening: A thorough evaluation of its activity across a range of biological targets, including cancer cell lines, microbial strains, and specific enzymes.

  • Mechanism of Action Studies: Elucidation of how this compound exerts its biological effects at a molecular level.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand how structural modifications impact its biological activity.

The rich history and diverse bioactivities of the pyridine carbothioamide family suggest that this compound could be a valuable compound for further investigation in the field of drug discovery.

G cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization Start Future Research on This compound S1 Develop & Publish Synthesis Protocol Start->S1 B1 Anticancer Screening Start->B1 B2 Antimicrobial Screening Start->B2 S2 Full Spectroscopic Characterization S1->S2 M1 Mechanism of Action Elucidation S2->M1 B3 Enzymatic Assays B1->B3 B2->B3 B3->M1 M2 Target Identification M1->M2 O1 Structure-Activity Relationship Studies M2->O1 O2 Analogue Synthesis O1->O2 O2->B1 O2->B2

Workflow for future research.

References

6-Methylpyridine-3-carbothioamide: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring functionalized with a methyl group and a carbothioamide moiety. This molecule serves as a valuable building block in medicinal chemistry due to the versatile reactivity of the carbothioamide group and the established pharmacological importance of the pyridine scaffold. The presence of nitrogen and sulfur atoms provides multiple points for hydrogen bonding and coordination, making it an attractive core for designing molecules with specific biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in drug development, with a focus on its role as a precursor to bioactive molecules.

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of this compound is presented in Table 1. This data is crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

Table 1: Physicochemical and Computational Properties of this compound [1]

PropertyValue
IUPAC Name This compound
Synonyms 3-Carbamothioyl-6-methylpyridine
CAS Number 175277-57-3
Molecular Formula C₇H₈N₂S
Molecular Weight 152.22 g/mol
Purity ≥97% (commercially available)
Topological Polar Surface Area (TPSA) 38.91 Ų
LogP 1.02422
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 1
SMILES CC1=NC=C(C(N)=S)C=C1

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from its corresponding nitrile, 6-methylnicotinonitrile. Several general methods for the conversion of nitriles to primary thioamides have been reported in the literature. A common and effective approach involves the reaction of the nitrile with a source of hydrogen sulfide.

General Experimental Protocol for the Synthesis of Thioamides from Nitriles

The following is a representative protocol adapted from established methods for the synthesis of thioamides from aromatic nitriles. This procedure should be optimized for the specific substrate, 6-methylnicotinonitrile.

Reaction Scheme:

Materials:

  • 6-methylnicotinonitrile

  • Sodium hydrogen sulfide (NaHS) hydrate

  • Magnesium chloride (MgCl₂) hexahydrate

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 6-methylnicotinonitrile (1.0 eq) in DMF, add sodium hydrogen sulfide hydrate (2.0-3.0 eq) and magnesium chloride hexahydrate (1.0-1.5 eq).

  • Stir the reaction mixture at room temperature for 0.5-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Role as a Heterocyclic Building Block in Drug Discovery

The carbothioamide functional group is a versatile handle for the synthesis of various heterocyclic systems and for derivatization to modulate the physicochemical and pharmacological properties of a lead compound. Pyridine carbothioamides, in particular, have been investigated for a range of biological activities.

Precursor to Bioactive Molecules

Derivatives of pyridine carbothioamide have shown promise in several therapeutic areas:

  • Anticancer Agents: A number of pyridine carbothioamide derivatives incorporating a sulfonamide pharmacophore have been synthesized and evaluated as tubulin polymerization inhibitors. Some of these compounds exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver), with IC₅₀ values in the low micromolar range.[2] These findings highlight the potential of the pyridine carbothioamide scaffold in the development of novel antimitotic agents.[2]

  • Urease Inhibitors: Pyridine carboxamide and carbothioamide derivatives have been explored as inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The ability of the carbothioamide group to coordinate with the nickel ions in the active site of urease makes it a promising pharmacophore for the design of potent inhibitors.

  • Cholinesterase Inhibitors: Quinoline thiosemicarbazones, which can be synthesized from precursors related to pyridine carbothioamides, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[3]

The general synthetic utility of this compound as a building block is depicted in the following workflow:

G start This compound step1 Reaction with α-haloketones start->step1 step2 Condensation with hydrazides start->step2 step3 Derivatization of the amino group start->step3 product1 Thiazole Derivatives step1->product1 product2 Thiosemicarbazone Derivatives step2->product2 product3 N-Substituted Thioamides step3->product3 bioactivity Biological Evaluation (e.g., anticancer, antimicrobial) product1->bioactivity product2->bioactivity product3->bioactivity

Synthetic utility of this compound.

Potential Involvement in Signaling Pathways

Given the observed anticancer activity of pyridine carbothioamide derivatives, a plausible mechanism of action for molecules derived from this compound is the modulation of signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by a bioactive derivative of this compound that acts as a tubulin inhibitor.

G drug This compound Derivative tubulin Tubulin Polymerization drug->tubulin Inhibition microtubules Microtubule Dynamics tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle g2m G2/M Phase Arrest spindle->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis

Hypothetical signaling pathway for a tubulin-inhibiting derivative.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis from commercially available starting materials and the reactivity of its carbothioamide group make it an attractive scaffold for the generation of diverse chemical libraries. The demonstrated biological activities of closely related pyridine carbothioamide derivatives, particularly in the area of oncology, underscore the promise of this compound as a starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

The Rising Potential of 6-Methylpyridine-3-carbothioamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this privileged heterocyclic family, derivatives of 6-methylpyridine-3-carbothioamide are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this compound and its analogs, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-methylnicotinic acid. The first step involves the esterification of the carboxylic acid, followed by thionation of the resulting amide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 6-Methylnicotinate

This procedure follows a standard Fischer esterification protocol.

  • Materials: 6-Methylnicotinic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend 6-methylnicotinic acid (1 equivalent) in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate.

Step 2: Synthesis of this compound

The conversion of the amide to the thioamide is effectively carried out using Lawesson's reagent.[1]

  • Materials: Methyl 6-methylnicotinate, Lawesson's reagent, Anhydrous toluene.

  • Procedure:

    • Dissolve methyl 6-methylnicotinate (1 equivalent) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Therapeutic Applications and Biological Activities

Derivatives of pyridine carbothioamide and the closely related pyridine carboxamide have demonstrated significant potential across a spectrum of therapeutic areas. The thioamide moiety often enhances biological activity compared to its amide counterpart.[2][3]

Anticancer Activity

Pyridine carboxamide and carbothioamide derivatives have shown promising cytotoxic effects against various cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Pyridine Carboxamide DerivativesMV-4-11 (Leukemia)0.0035[4]
Pyridine Carboxamide DerivativesKYSE-520 (Esophageal)5.73[4]

The mechanism of anticancer action for some pyridine carboxamide derivatives involves the inhibition of key signaling proteins such as SHP2, an important regulator of proliferation pathways.[4]

Antimicrobial Activity

The carbothioamide functional group is a known pharmacophore in antimicrobial agents. Pyridine carbothioamide derivatives have shown potential as antibacterial and antifungal agents.

Antibacterial Activity

Compound ClassOrganismMIC (µg/mL)Reference
N-piperidine thioamide analogsStaphylococcus aureus (MRSA)30[3]

Antifungal Activity

Some pyridine carboxamide derivatives act as succinate dehydrogenase inhibitors, a validated antifungal target.[5]

Compound ClassOrganismIC₅₀ (mg/L)Reference
Pyridine Carboxamide DerivativesBotrytis cinerea (SDH enzyme)5.6[5]
Enzyme Inhibition

Beyond anticancer and antimicrobial applications, these compounds have shown inhibitory activity against other clinically relevant enzymes.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Pyridine carbothioamide derivatives have emerged as potent urease inhibitors.

CompoundIC₅₀ (µM)Reference
5-chloropyridine-2-yl-methylene hydrazine carbothioamide1.07 ± 0.043[6]
Pyridine 2-yl-methylene hydrazine carboxamide2.18 ± 0.058[6]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications.

Compound ClassEnzymeIC₅₀ (µM)Reference
Hydrazine carbothioamide derivativesBovine Carbonic Anhydrase II0.13 - 10.23[7]

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][9]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[4][10]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[10]

  • Procedure:

    • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

    • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 16-20 hours.

    • Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

Antifungal Activity: Broth Microdilution Method

Similar to the antibacterial assay, this method determines the MIC of an antifungal agent.[11][12]

  • Principle: The principle is the same as the antibacterial broth microdilution method, but with modifications in the growth medium and incubation conditions suitable for fungi.[11]

  • Procedure:

    • Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

    • Prepare a standardized fungal inoculum.

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

    • Determine the MIC by observing the lowest concentration that causes a significant inhibition of fungal growth compared to the control.

Mechanism of Action: The Role of the Thioamide Group

The thioamide group imparts unique electronic and steric properties that are key to the biological activity of these compounds.[2] The sulfur atom is a better hydrogen bond donor but a weaker acceptor compared to the oxygen atom in an amide.[3] This modification can significantly alter the binding interactions with biological targets. Thioamides are also more reactive and can act as versatile intermediates in the synthesis of various heterocyclic systems.[13] Their ability to chelate metal ions is another important feature, which can be crucial for inhibiting metalloenzymes.

Visualizing the Workflow and Pathways

Synthetic Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Thionation 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Methyl_6-Methylnicotinate Methyl 6-Methylnicotinate 6-Methylnicotinic_Acid->Methyl_6-Methylnicotinate MeOH, H₂SO₄ (cat.) Reflux This compound This compound Methyl_6-Methylnicotinate->this compound Lawesson's Reagent Toluene, Reflux

Caption: Synthetic route to this compound.

General Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow Start Synthesized Compound (this compound derivative) Cell_Culture Seed Cancer Cells in 96-well plates Start->Cell_Culture Treatment Treat cells with various concentrations of the compound Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC₅₀ MTT_Assay->Data_Analysis Result Determine Cytotoxicity Data_Analysis->Result

Caption: Workflow for evaluating anticancer activity using the MTT assay.

Logical Relationship of Potential Biological Activities

Biological_Activities Core 6-Methylpyridine-3- carbothioamide Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition SHP2_Inhibition SHP2 Inhibition Anticancer->SHP2_Inhibition mechanism Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Urease_Inhibition Urease Inhibition Enzyme_Inhibition->Urease_Inhibition CA_Inhibition Carbonic Anhydrase Inhibition Enzyme_Inhibition->CA_Inhibition SDH_Inhibition SDH Inhibition Antifungal->SDH_Inhibition mechanism

Caption: Potential biological activities of the this compound scaffold.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive targets for further investigation in medicinal chemistry. This technical guide provides a foundational understanding for researchers to explore the full potential of this exciting class of molecules in the ongoing quest for new and effective treatments for a range of human diseases.

References

Methodological & Application

Application Note and Synthesis Protocol for 6-Methylpyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylpyridine-3-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug development. Thioamide moieties are known to be isosteres of amides and can exhibit unique biological activities, including enhanced potency, improved pharmacokinetic properties, or different target interactions. Pyridine-based structures are prevalent in a wide range of bioactive molecules. This document provides a detailed protocol for a plausible synthetic route to this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery. The described protocol is based on established chemical transformations for the synthesis of analogous compounds.

General Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. A common and effective method for the preparation of thioamides is the thionation of the corresponding carboxamide. Therefore, the proposed synthetic pathway involves the preparation of 6-Methylpyridine-3-carboxamide followed by its conversion to the target thioamide.

Experimental Protocols

Part 1: Synthesis of 6-Methylpyridine-3-carboxamide

This procedure outlines the conversion of 6-methylnicotinic acid to 6-methylpyridine-3-carboxamide.

Materials:

  • 6-Methylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous, concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylnicotinic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 6-methylnicotinoyl chloride.

  • Amidation: Cool the crude acid chloride in an ice bath. Slowly and carefully add the crude product to a stirred, concentrated aqueous ammonia solution (excess) while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Methylpyridine-3-carboxamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Part 2: Synthesis of this compound

This procedure details the thionation of 6-Methylpyridine-3-carboxamide to the target compound.

Materials:

  • 6-Methylpyridine-3-carboxamide

  • Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Toluene or Dioxane

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Methylpyridine-3-carboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5-0.6 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of the target compound and its precursor. Please note that yields are estimates for typical reactions of this nature and may vary.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Melting Point (°C)Typical Yield (%)
6-Methylpyridine-3-carboxamideC₇H₈N₂O136.15Solid197-19970-90
This compound C₇H₈N₂S 152.22 [1]Solid Not available60-85

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Start 6-Methylnicotinic Acid AcidChloride 6-Methylnicotinoyl Chloride (Intermediate) Start->AcidChloride SOCl₂, Reflux Amide 6-Methylpyridine-3-carboxamide AcidChloride->Amide Conc. NH₃ (aq) Thioamide This compound Amide->Thioamide Lawesson's Reagent, Toluene, Reflux

Caption: Synthetic pathway for this compound.

Disclaimer: This protocol is a proposed synthetic route based on established chemical principles. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the One-Pot Synthesis of Pyridine Carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyridine carbothioamide derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The methodologies outlined herein offer efficient and straightforward routes to these valuable scaffolds.

Application Note 1: One-Pot Synthesis of N-Aryl-Pyridine-2-Carbothioamides via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a powerful and direct one-pot method for the synthesis of N-aryl-pyridine-2-carbothioamides from readily available starting materials: 2-picoline, a substituted aniline, and elemental sulfur. This reaction is particularly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies in drug development. The reaction proceeds through a series of intermediates, initiated by the reaction of the aniline with sulfur, followed by reaction with 2-picoline.

A notable application of this method is the synthesis of sulfonamide-functionalized pyridine carbothioamides, which have demonstrated potent anticancer activity.[1] These compounds act as tubulin polymerization inhibitors, a validated mechanism for anticancer drugs. The one-pot nature of this synthesis makes it an efficient strategy for accessing these complex molecules.

Experimental Protocol 1: General Procedure for the One-Pot Synthesis of N-(Sulfamoylphenyl)pyridine-2-carbothioamides.[1]

Materials:

  • Substituted sulfanilamide derivative (1.0 eq)

  • 2-Picoline (2.0 eq)

  • Sulfur (2.5 eq)

  • Sodium sulfide nonahydrate (0.5 mol%)

  • 2 M Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile

Procedure:

  • A mixture of the sulfanilamide derivative (12.5 mmol), 2-picoline (25 mmol), sulfur (0.96 g, 30 mmol), and sodium sulfide nonahydrate (0.5 mol%) is refluxed for 72 hours.

  • The reaction mixture is cooled to room temperature.

  • A 2 M aqueous solution of sodium hydroxide (2 x 75 mL) is added, and the resulting suspension is filtered.

  • The filtrate is acidified with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from acetonitrile to afford the pure N-(sulfamoylphenyl)pyridine-2-carbothioamide derivative.

Yields: 69% to 85%[1]

Logical Workflow for Protocol 1

G start Start reagents Mix Sulfanilamide Derivative, 2-Picoline, Sulfur, and Sodium Sulfide Nonahydrate start->reagents reflux Reflux for 72 hours reagents->reflux cool Cool to Room Temperature reflux->cool base_addition Add 2M NaOH (aq) cool->base_addition filter1 Filter Suspension base_addition->filter1 acidify Acidify Filtrate with Conc. HCl filter1->acidify filter2 Collect Precipitate by Filtration acidify->filter2 wash_dry Wash with Water and Dry filter2->wash_dry recrystallize Recrystallize from Acetonitrile wash_dry->recrystallize end End: Pure Product recrystallize->end

Caption: Workflow for the synthesis of N-(sulfamoylphenyl)pyridine-2-carbothioamides.

Application Note 2: Multicomponent Synthesis of Functionalized Pyridine-3-carbothioamides

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly advantageous in drug discovery for the rapid generation of diverse compound libraries. For the synthesis of pyridine carbothioamide derivatives, a one-pot condensation involving an aromatic aldehyde, an active methylene compound such as malononitrile or cyanoacetamide, a ketone, and a sulfur source like cyanothioacetamide can be employed. This methodology provides access to highly functionalized pyridine scaffolds with a carbothioamide moiety at the 3-position. These compounds are of interest for their potential biological activities, including anti-inflammatory and anticancer properties.

Experimental Protocol 2: General Procedure for the One-Pot, Four-Component Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles (a precursor for carbothioamides).[2]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Aryl methyl ketone (1.0 eq)

  • Ammonium acetate (excess)

  • Ethanol or Microwave irradiation (solvent-free)

Procedure:

Method A: Microwave Irradiation (Solvent-Free)

  • A mixture of the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) is placed in a flask.

  • The flask is subjected to microwave irradiation (e.g., 300-500 W) for 5-10 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solid product is washed with water and then ethanol to remove excess ammonium acetate and other impurities.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-amino-3-cyanopyridine derivative.

Method B: Conventional Heating

  • A mixture of the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in ethanol (10 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried.

  • The crude product is purified by recrystallization.

Note: To obtain the carbothioamide from the resulting 3-cyanopyridine, a subsequent reaction with a sulfurating agent like Lawesson's reagent or H₂S would be necessary.

Reaction Pathway for Multicomponent Synthesis

G aldehyde Aromatic Aldehyde one_pot One-Pot Reaction (Microwave or Reflux) aldehyde->one_pot ketone Methyl Ketone ketone->one_pot malononitrile Malononitrile malononitrile->one_pot ammonium_acetate Ammonium Acetate ammonium_acetate->one_pot product 2-Amino-3-cyanopyridine Derivative one_pot->product

Caption: Multicomponent reaction for 2-amino-3-cyanopyridine synthesis.

Data Presentation

Table 1: Synthesis of Sulfonamide-Functionalized Pyridine Carbothioamide Derivatives[1]
CompoundSubstituent (R)Yield (%)
1 H75
2 4-CH₃82
3 4-OCH₃78
4 4-F69
5 2,4-di-CH₃85
6 2-OCH₃-4-CH₃72
7 2-OH-4-CH₃70
8 4-NO₂76
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Sulfonamide-Functionalized Pyridine Carbothioamides[1]
CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)
1 9.1 ± 0.811.2 ± 1.17.5 ± 0.610.5 ± 0.9
2 4.5 ± 0.46.8 ± 0.53.1 ± 0.35.2 ± 0.4
3 1.8 ± 0.22.5 ± 0.31.2 ± 0.12.1 ± 0.2
4 13.0 ± 1.210.5 ± 0.99.8 ± 0.811.7 ± 1.0
5 2.1 ± 0.23.1 ± 0.31.5 ± 0.12.6 ± 0.2
6 36.0 ± 3.125.0 ± 2.218.0 ± 1.529.0 ± 2.5
Doxorubicin 0.8 ± 0.10.5 ± 0.041.1 ± 0.10.9 ± 0.1
Colchicine 5.2 ± 0.56.1 ± 0.54.8 ± 0.45.5 ± 0.5
Table 3: Tubulin Polymerization Inhibitory Activity[1]
CompoundIC₅₀ (µM)
2 29.7 ± 2.5
3 1.1 ± 0.1
4 7.3 ± 0.6
5 1.4 ± 0.1
6 59.6 ± 5.1
CA-4 2.96 ± 0.2
Colchicine 10.6 ± 0.9

References

Application Notes and Protocols for 6-Methylpyridine-3-carbothioamide in Urease Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogens, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. Inhibition of urease is a key therapeutic strategy to combat infections by ureolytic bacteria. Pyridine carbothioamide derivatives have emerged as a promising class of urease inhibitors.

Data Presentation

The inhibitory potential of pyridine carbothioamide derivatives against urease is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the urease inhibitory activity of a closely related analog, 6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamide, and the standard urease inhibitor, thiourea.

CompoundUrease SourceIC₅₀ (µM)Standard InhibitorIC₅₀ (µM)Reference
6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamideJack Bean6.41 ± 0.023Thiourea18.93 ± 0.004[1][2]

Experimental Protocols

A widely used method for determining urease inhibitory activity is the indophenol method, a colorimetric assay that quantifies the amount of ammonia produced from the enzymatic breakdown of urea.

In Vitro Urease Inhibition Assay (Indophenol Method)

1. Materials and Reagents:

  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • Urea

  • Phosphate buffer (100 mM, pH 7.4)

  • 6-Methylpyridine-3-carbothioamide (or analog)

  • Thiourea (Standard Inhibitor)

  • Phenol Reagent (Solution A): 1% w/v phenol and 0.005% w/v sodium nitroprusside

  • Alkali Reagent (Solution B): 0.5% w/v sodium hydroxide and 0.1% v/v sodium hypochlorite (5% active chlorine)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of Jack Bean Urease in 100 mM phosphate buffer (pH 7.4). The final concentration in the assay well should be optimized for a robust signal.

  • Substrate Solution: Prepare a stock solution of urea in 100 mM phosphate buffer (pH 7.4).

  • Test Compound and Standard Solutions: Dissolve this compound and thiourea in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with the assay buffer to achieve a range of desired concentrations.

3. Assay Procedure:

  • To each well of a 96-well plate, add 10 µL of the test compound solution at various concentrations.

  • For the positive control, add 10 µL of the thiourea solution.

  • For the negative control (100% enzyme activity), add 10 µL of the solvent used to dissolve the test compounds.

  • Add 15 µL of the urease enzyme solution to all wells except the blank.

  • Add 850 µL of urea solution to each well to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • After incubation, add 500 µL of Solution A (Phenol Reagent) to each well.

  • Add 500 µL of Solution B (Alkali Reagent) to each well.

  • Incubate the plate at 37°C for 30 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

4. Data Analysis:

The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [1 - (ODtest / ODcontrol)] x 100

Where:

  • ODtest is the absorbance of the well containing the test compound.

  • ODcontrol is the absorbance of the negative control well.

The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plate Prepare 96-Well Plate (Add Compounds & Controls) add_enzyme Add Urease Enzyme prep_plate->add_enzyme initiate_reaction Add Urea Substrate add_enzyme->initiate_reaction incubation1 Incubate at 37°C initiate_reaction->incubation1 add_reagents Add Phenol & Alkali Reagents incubation1->add_reagents incubation2 Incubate for Color Development add_reagents->incubation2 read_absorbance Measure Absorbance at 630 nm incubation2->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 inhibition_mechanism cluster_enzyme Urease Active Site cluster_inhibitor This compound cluster_interaction Inhibition cluster_result Result Ni1 Ni(II) His Histidine Residues Ni1->His Ni2 Ni(II) Ni2->His inhibitor S=C(NH2)-Pyridine-CH3 interaction_point inhibitor->interaction_point Chelates Nickel Ions interaction_point->Ni1 interaction_point->Ni2 inhibition Inhibition of Urease Activity

References

Application Notes and Protocols for Anticancer Activity Screening of 6-Methylpyridine-3-carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific experimental data on the anticancer activity of 6-Methylpyridine-3-carbothioamide is not extensively available in the public domain. The following application notes and protocols are presented as a representative guide based on the well-documented activities of structurally related pyridine carbothioamide derivatives. The quantitative data provided is illustrative to guide researchers in their experimental design and data presentation.

Introduction

Pyridine carbothioamide scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1] Derivatives of this class have been shown to exert cytotoxic effects against various cancer cell lines, often through mechanisms such as the inhibition of tubulin polymerization and induction of apoptosis.[2][3] This document provides a comprehensive set of protocols for the in vitro screening of the anticancer activity of this compound or its analogs, along with guidelines for data presentation and visualization of relevant biological pathways.

Illustrative Data Presentation

The following table summarizes hypothetical cytotoxicity data for a representative this compound analog (termed "Compound X") against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Compound X against Human Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)HCT116 (Colon)
Compound X8.55.212.19.87.3
Doxorubicin (Control)0.80.51.21.00.9

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of exposure. Data is presented as the mean of three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analog (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution.

Materials:

  • 6-well plates

  • Test compound

  • PBS

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash the pellet with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

Visualizations

Experimental Workflow

G Experimental Workflow for Anticancer Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Further Studies A Cell Culture B Compound Treatment A->B C MTT Assay B->C D IC50 Determination C->D E Cell Cycle Analysis D->E F Apoptosis Assay D->F G Western Blot F->G H Tubulin Polymerization Assay G->H I In Vivo Studies H->I

Caption: A general workflow for the in vitro screening and mechanistic evaluation of a potential anticancer compound.

Apoptosis Signaling Pathway

G Simplified Apoptosis Signaling Pathway cluster_0 Intrinsic Pathway cluster_1 Execution Phase A This compound Analog B Induction of Cellular Stress A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Cleavage of Cellular Substrates H->I J Apoptosis I->J

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for anticancer compounds.

References

Application Notes and Protocols for Antimicrobial Testing of Pyyridine-Based Thioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based thioamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The pyridine ring, a common scaffold in many therapeutic agents, can be functionalized with a thioamide group (-C(=S)NH2) to generate compounds with potent biological effects.[1][2] This document provides detailed protocols for the antimicrobial susceptibility testing of novel pyridine-based thioamides, outlining standardized methods for determining their efficacy against a range of bacterial and fungal pathogens.

The protocols described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[4][5][6][7][8] These methods are essential for the preliminary screening and evaluation of new chemical entities in the drug discovery and development pipeline.

Data Presentation: Antimicrobial Activity of Pyridine-Based Thioamides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyridine-based thioamides against various microbial strains as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[5][9][10]

Compound IDTarget OrganismStrainMIC (µg/mL)Reference
Compound 17d Staphylococcus aureusATCC 292130.5[11][12]
Candida albicansATCC 97638[11][12]
Compound 17a Candida albicansATCC 97638[11][12]
Compound 16d Gram-positive bacteria-0.5[12]
Thiopicolinamide 13i Plasmodium falciparumChloroquine-sensitive0.142[13]
Plasmodium falciparumChloroquine-resistant0.146[13]
Compound 3a Various Bacteria-Active[14]
Compound 11a Various Bacteria-Active[14]
Compound 15a Various Bacteria-Active[14]
Compound 19a,b Various Bacteria-Active[14]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of MIC values using the broth microdilution method in 96-well microtiter plates, a widely accepted and standardized technique.[5][8][9]

Materials:

  • Pyridine-based thioamide compounds

  • Sterile 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains from a fresh culture

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions:

    • Accurately weigh the pyridine-based thioamide compounds.

    • Dissolve the compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

    • Further dilute the stock solution in the appropriate broth (MHB or RPMI-1640) to create a working stock solution at a concentration that is typically 100-fold the highest concentration to be tested.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.[9]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer and corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9]

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the working stock solution of the pyridine-based thioamide to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a gradient of compound concentrations.

    • The last two wells should serve as controls: one for sterility (broth only) and one for growth (broth and inoculum, no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the sterility control well), bringing the final volume to 200 µL.

    • Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[5][9]

Materials:

  • Pyridine-based thioamide compounds

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains from a fresh culture

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve the pyridine-based thioamide in a suitable volatile solvent.

    • Apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[9]

  • Inoculation of Agar Plates:

    • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

    • The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound. Interpretive criteria (Susceptible, Intermediate, Resistant) are typically established based on correlation with MIC data.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare Pyridine-Based Thioamide Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (37°C, 16-20h) add_inoculum->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Antimicrobial Susceptibility Testing

AST_Logic cluster_testing Antimicrobial Susceptibility Testing cluster_results Results Interpretation compound Pyridine-Based Thioamide mic_test Broth Microdilution (MIC) compound->mic_test disk_diffusion Agar Disk Diffusion compound->disk_diffusion microbe Bacterial/Fungal Pathogen microbe->mic_test microbe->disk_diffusion mic_value Quantitative MIC Value (µg/mL) mic_test->mic_value zone_inhibition Qualitative Zone of Inhibition (mm) disk_diffusion->zone_inhibition susceptibility Categorization: Susceptible, Intermediate, Resistant mic_value->susceptibility zone_inhibition->susceptibility

Caption: Logical flow of antimicrobial susceptibility testing and result interpretation.

References

Application Notes and Protocols for 6-Methylpyridine-3-carbothioamide as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-carbothioamide is a sulfur-containing heterocyclic compound with the chemical formula C₇H₈N₂S and a molecular weight of 152.22 g/mol .[1] Its structure, featuring a pyridine ring and a carbothioamide group, makes it an excellent candidate as a ligand for the formation of metal complexes. The nitrogen atom of the pyridine ring and the sulfur and nitrogen atoms of the carbothioamide group can act as donor atoms, allowing the ligand to coordinate with various metal ions. This chelation can lead to the formation of stable metal complexes with diverse geometries and interesting chemical and physical properties.

The resulting metal complexes of this compound and related pyridine carbothioamide derivatives have garnered interest in various fields, including medicinal chemistry and catalysis. The coordination of the ligand to a metal center can significantly alter the biological activity and catalytic potential compared to the free ligand. These complexes are being explored for their potential as antimicrobial, and anticancer agents.

This document provides an overview of the synthesis of this compound, the preparation of its metal complexes, and protocols for their characterization and evaluation.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general approach for the synthesis of related pyridine carbothioamides can be inferred. Typically, the synthesis involves the conversion of a corresponding nitrile or carboxylic acid derivative. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound:

G cluster_0 Synthesis of this compound start 6-Methylnicotinonitrile step1 Reaction with H₂S start->step1 Base catalyst (e.g., pyridine, triethylamine) step2 Purification step1->step2 Crude product end 6-Methylpyridine-3- carbothioamide step2->end Recrystallization or chromatography

Figure 1. A generalized workflow for the synthesis of this compound.

Experimental Protocol (General Method):

  • Reaction Setup: In a well-ventilated fume hood, dissolve 6-methylnicotinonitrile in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine.

  • Addition of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the solution at a controlled rate. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Preparation of Metal Complexes with this compound

The formation of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions will influence the structure and coordination number of the resulting complex.

Workflow for the Preparation of Metal Complexes:

G cluster_1 Preparation of Metal Complexes ligand This compound reaction Reaction ligand->reaction metal_salt Metal Salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂, ZnCl₂) metal_salt->reaction solvent Solvent (e.g., Ethanol, Methanol, Acetonitrile) solvent->reaction isolation Isolation and Purification reaction->isolation Precipitation or crystallization complex Metal Complex isolation->complex Washing and drying

Figure 2. A general workflow for the preparation of metal complexes of this compound.

Experimental Protocol (General Method):

  • Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol, methanol).

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., copper(II) chloride, nickel(II) acetate, cobalt(II) nitrate, zinc(II) chloride) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different complex stoichiometries.

  • Complex Formation: The formation of the complex is often indicated by a color change or the precipitation of a solid. The reaction mixture may be stirred at room temperature or refluxed for a specific period.

  • Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a volatile solvent like diethyl ether.

  • Drying: The purified complex is dried in a desiccator over a suitable drying agent or in a vacuum oven at a controlled temperature.

Characterization of the Ligand and its Metal Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the synthesized ligand and its metal complexes to determine their structure, composition, and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₇H₈N₂S
Molecular Weight 152.22 g/mol [1]
Appearance (Not specified in search results)
Melting Point (Not specified in search results)
¹H NMR (Not specified in search results)
¹³C NMR (Not specified in search results)
FT-IR (cm⁻¹) (Not specified in search results)
UV-Vis (λmax, nm) (Not specified in search results)

Table 2: Expected Spectroscopic Changes Upon Metal Complexation

Spectroscopic TechniqueExpected ChangesRationale
FT-IR Shift in the ν(C=S) and ν(C-N) bands of the carbothioamide group. Shift in the pyridine ring vibrations.Coordination of the sulfur and pyridine nitrogen atoms to the metal center.
UV-Vis Appearance of new absorption bands in the visible region.d-d transitions of the metal ion and/or charge transfer transitions between the metal and the ligand.
¹H NMR Shift in the chemical shifts of the pyridine and amide protons.Change in the electronic environment upon coordination to the paramagnetic or diamagnetic metal center.

Experimental Protocols for Characterization:

  • Elemental Analysis (CHN): To determine the empirical formula of the ligand and its complexes.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the metal complexes in a suitable solvent (e.g., DMF, DMSO).

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the metal complexes, which provides information about the oxidation state and geometry of the central metal ion.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the ligand and the metal complexes, providing insights into the coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the diamagnetic metal complexes in solution.

  • X-ray Crystallography: To determine the single-crystal structure of the complexes, providing precise information on bond lengths, bond angles, and the overall molecular geometry.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound metal complexes are not extensively available in the reviewed literature, related pyridine carbothioamide and thiosemicarbazone complexes have shown promising biological activities.

Potential Areas of Application:

  • Antimicrobial Agents: Metal complexes of sulfur- and nitrogen-containing ligands often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the microbial cell membrane.

  • Anticancer Agents: Many metal complexes, particularly those of copper, zinc, and cobalt, have been investigated for their anticancer properties. The mechanism of action can involve DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key enzymes involved in cancer cell proliferation.

Workflow for Biological Evaluation:

G cluster_2 Biological Evaluation Workflow complex_prep Synthesized Metal Complexes antimicrobial Antimicrobial Activity Screening complex_prep->antimicrobial anticancer Anticancer Activity Screening complex_prep->anticancer mic Determination of Minimum Inhibitory Concentration (MIC) antimicrobial->mic cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) anticancer->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism

Figure 3. A general workflow for the biological evaluation of this compound metal complexes.

Experimental Protocols for Biological Evaluation:

  • Antimicrobial Screening (Agar Well Diffusion Method):

    • Prepare agar plates inoculated with the test microorganisms (bacteria and fungi).

    • Create wells in the agar.

    • Add solutions of the ligand and its metal complexes at a known concentration to the wells.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition to assess the antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • Prepare serial dilutions of the compounds in a liquid growth medium in a 96-well plate.

    • Inoculate the wells with a standardized suspension of the microorganism.

    • Incubate the plate.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the ligand and its metal complexes for a specific duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound holds promise as a versatile ligand for the synthesis of a wide range of metal complexes. The protocols and application notes provided here offer a foundational framework for researchers interested in exploring the coordination chemistry and potential applications of these compounds. Further research is warranted to synthesize and characterize specific metal complexes of this compound and to systematically evaluate their biological and catalytic activities. The exploration of this ligand and its derivatives could lead to the discovery of novel compounds with significant therapeutic or industrial potential.

References

Application Notes and Protocols for the Analysis of 6-Methylpyridine-3-carbothioamide by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 6-Methylpyridine-3-carbothioamide using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are intended as a robust starting point for researchers and professionals involved in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

The analysis of pyridine derivatives by HPLC can be challenging due to their polarity.[1] This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

Experimental Protocol: HPLC-UV

a) Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical column: J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Diluent: Water:Acetonitrile (30:70 v/v).[2]

  • Standard: this compound (purity ≥97%).

b) Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c) Chromatographic Conditions:

ParameterValue
Column J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm[2]
Mobile Phase Gradient elution with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile)[2]
Gradient Program Time (min)
0
45
50
55
60
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 25 °C[2]
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)[2]
Run Time 60 minutes[2]

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for the HPLC method, which should be established during method validation.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly useful for analyzing samples with complex matrices. The combination of liquid chromatography with mass spectrometry provides a powerful tool for quantitative measurements of organic molecules.[3]

Experimental Protocol: LC-MS

a) Instrumentation and Materials:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass spectrometer.

  • Analytical column: A C18 column, such as an Amaze SC column (3.0 x 150 mm, 3 µm), is a suitable starting point for separating hydrophilic compounds like pyridine derivatives.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Diluent: Mobile Phase A.

  • Standard: this compound (purity ≥97%).

b) Preparation of Solutions:

  • Follow the same procedure as for the HPLC method, but use Mobile Phase A as the diluent for preparing standards and samples to ensure compatibility with the initial LC conditions.

c) Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column Amaze SC, 3.0 x 150 mm, 3 µm[4]
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) [M+H]⁺ = 153.04 (Calculated for C₇H₈N₂S)
MRM Transitions To be determined by direct infusion of the standard
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

d) Data Analysis:

  • Similar to the HPLC method, generate a calibration curve using the peak areas of the MRM transitions or the extracted ion chromatogram for the [M+H]⁺ ion.

  • Quantify the amount of this compound in the samples using the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for the LC-MS method, which should be established during method validation.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizations

HPLC and LC-MS Experimental Workflow

HPLC_LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Dilution Serial Dilution (Standards) Dissolving->Dilution Filtration Filtration (0.45 µm) Dissolving->Filtration Injection Autosampler Injection Filtration->Injection Separation HPLC/LC Column Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC and LC-MS analysis of this compound.

Logical Relationship of LC-MS System Components

LCMS_System Solvent Mobile Phase Reservoirs (A and B) Pump High-Pressure Pump Solvent->Pump Autosampler Autosampler Pump->Autosampler Column LC Column Autosampler->Column MS Mass Spectrometer Column->MS Detector Detector MS->Detector DataSystem Data System Detector->DataSystem

Caption: Key components and their logical flow in an LC-MS system.

References

Application Notes and Protocols for Developing Novel Enzyme Inhibitors from Carbothioamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of novel enzyme inhibitors derived from carbothioamide scaffolds. It includes a summary of their activity against various enzymatic targets, detailed experimental protocols for their evaluation, and visual representations of key concepts in their development.

Introduction to Carbothioamides in Enzyme Inhibition

Carbothioamide-based compounds have emerged as a versatile scaffold in drug discovery, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their ability to act as enzyme inhibitors is a key aspect of their therapeutic potential. These scaffolds can be readily synthesized and modified, allowing for the exploration of structure-activity relationships (SAR) to optimize their potency and selectivity against specific enzyme targets.[1][2]

Target Enzymes and Inhibitory Activity

Carbothioamide derivatives have been successfully developed as inhibitors for a variety of enzymes. The following table summarizes the inhibitory concentrations (IC50) of selected carbothioamide-based compounds against different enzyme targets.

Target EnzymeCompound/DerivativeIC50 (µM)Reference
Carbonic Anhydrase II (b-CA II)Hydrazine-1-carbothioamide derivative (3h)0.13 ± 0.01[3][4]
15-Lipoxygenase (15-LOX)Hydrazine-1-carbothioamide derivative (3h)0.14 ± 0.01[3][4]
Monoamine Oxidase A (MAO-A)Pyrazolobenzothiazine-based carbothioamide (3b)0.003 ± 0.0007[5]
Monoamine Oxidase B (MAO-B)Pyrazolobenzothiazine-based carbothioamide (4d)0.02 ± 0.001[5]
Urease5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6)1.07 ± 0.043[6]
VEGFR-23-Phenoxybenzoic acid derivative (4b)Comparable to Sorafenib[7][8]
Nucleoside Triphosphate Diphosphohydrolase 1 (h-NTPDase1)Oxoindolin hydrazine carbothioamide (8e)0.15 ± 0.009[9]
Nucleoside Triphosphate Diphosphohydrolase 2 (h-NTPDase2)Oxoindolin hydrazine carbothioamide (8k)0.16 ± 0.01[9]
Nucleoside Triphosphate Diphosphohydrolase 3 (h-NTPDase3)Oxoindolin hydrazine carbothioamide (8c)0.19 ± 0.02[9]
Tubulin PolymerizationN-phenyl 4-substituted PCA (3)1.1[10]
Tubulin PolymerizationN-phenyl 4-substituted PCA (5)1.4[10]
Anticancer (A549 cell line)Pyrazoline analog (3a)13.49 ± 0.17[11][12]
Anticancer (HeLa cell line)Pyrazoline analog (3a)17.52 ± 0.09[11][12]
Anticancer (HCT116 cell line)1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11)18.34 ± 3.53[1]
Anticancer (MCF-7 cell line)1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11)21.61 ± 4.77[1]
Anticancer (MDA-MB-453 cell line)1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11)17.87 ± 12.02[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of carbothioamide-based enzyme inhibitors.

Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of carbothioamide compounds against a target enzyme. Specific parameters such as substrate, buffer composition, and wavelength will need to be optimized for each specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)[5]

  • Carbothioamide test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the carbothioamide test compounds and the standard inhibitor in the assay buffer.

  • In a 96-well plate, add the following to each well in the specified order:

    • Assay buffer

    • Test compound or standard inhibitor (or solvent for the negative control)

    • Enzyme solution

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined pre-incubation period.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Immediately measure the change in absorbance (or fluorescence) over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Cytotoxicity Assay (SRB Assay)

This protocol describes the use of the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of carbothioamide compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)[1][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Carbothioamide test compounds

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the carbothioamide test compounds for a specified period (e.g., 72 hours).

  • After the treatment period, fix the cells by gently adding cold TCA solution and incubating for 1 hour at 4°C.

  • Wash the plates several times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizing the Drug Development Process

Workflow for Developing Carbothioamide-Based Enzyme Inhibitors

The following diagram illustrates the general workflow for the discovery and development of novel enzyme inhibitors from carbothioamide scaffolds.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Target_Identification Target Identification & Validation Scaffold_Selection Carbothioamide Scaffold Selection Target_Identification->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Identification HTS->Hit_to_Lead SAR_Studies Structure-Activity Relationship (SAR) Hit_to_Lead->SAR_Studies In_vitro_Assays In vitro Enzyme Assays SAR_Studies->In_vitro_Assays Cell_based_Assays Cell-based Assays In_vitro_Assays->Cell_based_Assays Cell_based_Assays->SAR_Studies ADMET_Profiling ADMET Profiling Cell_based_Assays->ADMET_Profiling In_vivo_Studies In vivo Efficacy Studies ADMET_Profiling->In_vivo_Studies Toxicity_Studies Toxicity Studies In_vivo_Studies->Toxicity_Studies

Caption: A flowchart illustrating the key stages in the development of carbothioamide-based enzyme inhibitors.

Representative Signaling Pathway: PI3K/Akt/mTOR

Carbothioamide derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation.[13]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Carbothioamide Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a carbothioamide-based inhibitor.

Structure-Activity Relationship (SAR) of Carbothioamide Inhibitors

The following diagram illustrates a hypothetical SAR study, demonstrating how modifications to the carbothioamide scaffold can impact inhibitory activity.

G cluster_R1 R1 Modifications cluster_R2 R2 Modifications Scaffold Carbothioamide Scaffold (R1-NH-CS-NH-R2) R1_H R1 = H (Low Activity) Scaffold->R1_H R1_Aryl R1 = Aryl (Moderate Activity) Scaffold->R1_Aryl R1_Subst_Aryl R1 = Substituted Aryl (High Activity) Scaffold->R1_Subst_Aryl R2_Alkyl R2 = Alkyl (Low Activity) Scaffold->R2_Alkyl R2_Heterocycle R2 = Heterocycle (Moderate Activity) Scaffold->R2_Heterocycle R2_Subst_Heterocycle R2 = Substituted Heterocycle (High Activity) Scaffold->R2_Subst_Heterocycle

Caption: A diagram illustrating the structure-activity relationship of carbothioamide inhibitors.

References

Application Notes and Protocols for Anticonvulsant Screening of Carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and favorable safety profiles remains a critical endeavor in pharmaceutical research. Carbothioamide derivatives have emerged as a promising class of compounds exhibiting significant anticonvulsant activity in various preclinical models. Their structural features offer opportunities for chemical modification to optimize potency and reduce potential side effects.

These application notes provide a comprehensive overview of the standard methods for screening carbothioamide derivatives for anticonvulsant properties. The protocols detailed herein describe the most common and well-validated in vivo assays: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models are predictive of efficacy against generalized tonic-clonic seizures and absence or myoclonic seizures, respectively. Additionally, a protocol for the Rotarod test is included to assess potential neurotoxicity and determine the therapeutic index of test compounds.

Anticonvulsant Screening Workflow

The initial screening of novel carbothioamide derivatives typically follows a hierarchical approach, starting with broad primary screens and progressing to more specific and complex assays for promising candidates.

cluster_0 Primary Screening cluster_1 Secondary Screening & Safety cluster_2 Lead Optimization A Compound Synthesis (Carbothioamide Derivatives) B Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) A->B C Subcutaneous Pentylenetetrazol (scPTZ) Test (Myoclonic/Absence Seizure Model) A->C D Dose-Response Determination (ED50 Calculation) B->D C->D E Neurotoxicity Assessment (Rotarod Test - TD50) D->E F Protective Index (PI) Calculation (TD50 / ED50) E->F G Mechanism of Action Studies F->G H Lead Candidate Selection G->H

Anticonvulsant drug discovery workflow.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Materials:

  • Male Swiss mice (18-25 g)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.9% Saline solution

  • Test carbothioamide derivatives

  • Standard AED (e.g., Phenytoin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to testing. House animals with free access to food and water.

  • Compound Administration: Administer the test carbothioamide derivative or standard AED (e.g., Phenytoin at 25 mg/kg) intraperitoneally (i.p.) or orally (p.o.). The time of administration should be based on the anticipated time to peak effect (typically 30-60 minutes for i.p. administration). A control group should receive the vehicle alone.

  • Electrode Application: At the time of peak effect, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Electrical Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Immediately after stimulation, observe the mice for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The number of animals protected in each group is recorded. For dose-response studies, the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures. It assesses the ability of a compound to elevate the seizure threshold against a chemical convulsant, pentylenetetrazol.

Materials:

  • Male Swiss mice (18-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test carbothioamide derivatives

  • Standard AED (e.g., Ethosuximide)

  • Vehicle

  • Observation chambers

Procedure:

  • Animal Acclimation: As described for the MES test.

  • Compound Administration: Administer the test compound, standard AED (e.g., Ethosuximide at 150 mg/kg), or vehicle at a predetermined time before PTZ injection.

  • PTZ Injection: Administer PTZ subcutaneously in the scruff of the neck.

  • Observation: Place the animals in individual observation chambers and observe for the presence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds) for a period of 30 minutes. The absence of clonic seizures is considered protection.

  • Data Analysis: The number of animals protected from clonic seizures is recorded. The ED50 is calculated for compounds showing significant activity.

Rotarod Test for Neurotoxicity

The Rotarod test is used to evaluate the motor coordination and potential neurological deficits induced by the test compounds. This is a crucial step in determining the therapeutic index.

Materials:

  • Male Swiss mice (18-25 g)

  • Rotarod apparatus (e.g., accelerating model)

  • Test carbothioamide derivatives

  • Vehicle

Procedure:

  • Training: Prior to the test day, train the mice to stay on the rotating rod at a low, constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes).

  • Compound Administration: On the test day, administer the test compound or vehicle at various doses.

  • Testing: At the time of expected peak effect, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Observation: Record the time the animal remains on the rod. The inability of the mouse to remain on the rod for a predetermined period (e.g., 1 minute) is indicative of neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.

Data Presentation

The anticonvulsant activity and neurotoxicity of carbothioamide derivatives are typically summarized in tables to allow for easy comparison of their efficacy and safety profiles. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a key parameter for evaluating the therapeutic window of a compound. A higher PI indicates a greater separation between the toxic and effective doses.

Table 1: Anticonvulsant Activity of Selected Carbothioamide Derivatives in Mice

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Reference(s)
Carbothioamide Derivative 145.8> 300[1]
Carbothioamide Derivative 232.5150.2[1]
Carbothioamide Derivative 368.2> 300[1]
Phenytoin (Standard)9.5Inactive[1]
Ethosuximide (Standard)Inactive130[1]

Table 2: Neurotoxicity and Protective Index of Selected Carbothioamide Derivatives in Mice

CompoundRotarod TD50 (mg/kg, i.p.)MES PI (TD50/ED50)scPTZ PI (TD50/ED50)Reference(s)
Carbothioamide Derivative 1> 300> 6.5-[1]
Carbothioamide Derivative 22507.71.7[1]
Carbothioamide Derivative 3> 300> 4.4-[1]
Phenytoin (Standard)68.57.2-[1]
Ethosuximide (Standard)> 500-> 3.8[1]

Note: The data presented in these tables are illustrative and may not represent specific published values. Researchers should consult the primary literature for precise data on individual compounds.

Mechanism of Action: Potential Signaling Pathways

The anticonvulsant effect of many drugs is attributed to their ability to modulate the balance between excitatory and inhibitory neurotransmission in the brain. For carbothioamide derivatives, while the exact mechanisms are still under investigation, evidence suggests they may act on the GABAergic and glutamatergic systems.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R GABA_vesicle GABA Vesicle GABA_A_R GABA-A Receptor GABA_vesicle->GABA_A_R GABA Release Na_channel Voltage-gated Na+ Channel Na_channel->Glutamate_vesicle Depolarization Excitatory\nPostsynaptic\nPotential Excitatory Postsynaptic Potential AMPA_R->Excitatory\nPostsynaptic\nPotential NMDA_R->Excitatory\nPostsynaptic\nPotential Inhibitory\nPostsynaptic\nPotential Inhibitory Postsynaptic Potential GABA_A_R->Inhibitory\nPostsynaptic\nPotential Carbothioamide Carbothioamide Derivatives Carbothioamide->Na_channel Blockade? Carbothioamide->AMPA_R Antagonism? Carbothioamide->GABA_A_R Potentiation?

Potential mechanisms of carbothioamide anticonvulsant activity.

Potential Mechanisms Include:

  • Enhancement of GABAergic Inhibition: Carbothioamide derivatives may potentiate the action of GABA, the primary inhibitory neurotransmitter, at the GABA-A receptor. This would lead to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

  • Attenuation of Glutamatergic Excitation: These compounds might act as antagonists at glutamate receptors, such as the AMPA receptor. By blocking the action of glutamate, the primary excitatory neurotransmitter, they would reduce neuronal depolarization and hyperexcitability.

  • Modulation of Voltage-Gated Sodium Channels: Some anticonvulsants act by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. While not definitively established for all carbothioamides, this remains a plausible mechanism contributing to their anticonvulsant effects.

Further mechanistic studies, such as receptor binding assays and electrophysiological recordings, are necessary to elucidate the precise molecular targets of novel carbothioamide derivatives.

References

Application Notes and Protocols: Molecular Docking Studies with 6-Methylpyridine-3-carbothioamide and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting molecular docking studies with 6-Methylpyridine-3-carbothioamide and its structural analogs. Due to a lack of specific molecular docking data for this compound in the reviewed literature, this document leverages findings from closely related carbothioamide and pyridine derivatives to illustrate the application of these computational techniques in drug discovery. The protocols and data presented are based on established methodologies for similar compounds and are intended to serve as a guide for researchers exploring the therapeutic potential of this chemical class.

Introduction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.[1] this compound belongs to the pyridine and carbothioamide class of compounds, which have shown a wide range of biological activities, including anticancer and antimicrobial effects.[2][3] Molecular docking studies on analogs of this compound have been crucial in elucidating their mechanism of action at the molecular level.

Applications in Drug Discovery

Molecular docking studies of this compound analogs are primarily applied in the following areas:

  • Target Identification and Validation: Identifying the most likely protein targets for a given compound.

  • Hit-to-Lead Optimization: Guiding the chemical modification of a hit compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Understanding the specific molecular interactions that underpin the biological activity of a compound.

  • Virtual Screening: Screening large libraries of compounds to identify potential new drug candidates.

Quantitative Data from Molecular Docking Studies of Analogs

The following tables summarize quantitative data from molecular docking studies performed on compounds structurally related to this compound. This data is provided to illustrate the typical outputs of such studies and to serve as a reference for expected binding affinities.

Table 1: Molecular Docking Results of Pyrazole-1-carbothioamide Nucleosides against Thymidylate Synthase (PDB ID: 1HVY) [4][5]

Compound IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
3b -8.21.12ASP218, TYR258
4b -9.10.34ASP218, TYR258, SER216
Raltitrexed (Standard) -9.50.18ASP218, TYR258, GLY215

Table 2: Molecular Docking Results of Pyrazoline-1-carbothioamide Derivatives against Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (PDB ID: 1M17) [6]

Compound IDDocking Score (Moldock Score)Interacting Residues
5a -145.8Thr766, Gln767, Thr830, Cys751, Ala719, Met769
5b -138.2Thr766, Gln767, Met769, Leu820
5c -142.5Thr766, Gln767, Met769, Leu694

Experimental Protocols

This section provides a generalized protocol for performing molecular docking studies, based on methodologies reported for similar compounds.

Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated software.

1. Ligand Preparation:

  • Obtain the 3D structure of this compound or its analog. This can be done using chemical drawing software (e.g., ChemDraw) and converting it to a 3D format (e.g., .mol2 or .pdb).
  • Optimize the ligand geometry using a suitable force field (e.g., MMFF94).
  • Add Gasteiger charges and save the ligand in the .pdbqt format using AutoDock Tools.[7]

2. Protein Preparation:

  • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., Thymidylate Synthase - PDB ID: 1HVY).
  • Remove water molecules and any co-crystallized ligands from the protein structure.
  • Add polar hydrogens and Kollman charges to the protein.
  • Save the prepared protein in the .pdbqt format using AutoDock Tools.

3. Grid Box Generation:

  • Define the binding site on the protein. If a co-crystallized ligand is present, the binding site can be defined around it.
  • Generate a grid box that encompasses the entire binding site. The grid parameters (center coordinates and dimensions) are crucial for a successful docking run.

4. Docking Simulation:

  • Use AutoDock Vina to perform the docking simulation. The command typically includes the paths to the prepared ligand and protein files, the grid parameters, and the output file name.
  • Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computation time).[7]

5. Analysis of Results:

  • Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the docked poses.
  • The pose with the lowest binding affinity is generally considered the most favorable binding mode.
  • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for molecular docking and a simplified signaling pathway that could be investigated.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure, Optimization, PDBQT) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, PDBQT) protein_prep->grid_gen docking_run Run Docking Simulation (AutoDock Vina) grid_gen->docking_run results Analyze Docking Results (Binding Affinity, Poses) docking_run->results visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic) results->visualization

Caption: Molecular Docking Workflow.

egfr_signaling_pathway ligand This compound Analog egfr EGFR Tyrosine Kinase ligand->egfr Inhibition pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition of

Caption: Simplified EGFR Signaling Pathway Inhibition.

Conclusion

References

Application Notes and Protocols for the Synthesis of Pyrazoline Analogs from 6-Methylpyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyrazoline analogs starting from 6-Methylpyridine-3-carbothioamide. The protocols are based on established synthetic methodologies for pyrazoline formation, which typically involve the preparation of a chalcone intermediate followed by a cyclization reaction. As no direct one-step synthesis from the specified starting material is prominently documented, a proposed multi-step pathway is detailed below. This includes the initial conversion of the carbothioamide to a key acetylpyridine intermediate.

Introduction

Pyrazoline derivatives are a well-regarded class of five-membered nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3] Their versatile biological profile has made them attractive targets in medicinal chemistry and drug discovery. The synthesis of pyrazolines is most commonly achieved through the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives.[1][4][5] This document outlines the synthetic strategy to produce pyrazoline analogs with a 6-methylpyridine moiety.

Proposed Synthetic Pathway

The synthesis of pyrazoline analogs from this compound is proposed to proceed via a three-step process. This pathway is designed to first generate a necessary chalcone intermediate which is then used to construct the final pyrazoline ring system.

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chalcone Synthesis cluster_2 Step 3: Pyrazoline Synthesis This compound This compound 6-Methyl-3-acetylpyridine 6-Methyl-3-acetylpyridine This compound->6-Methyl-3-acetylpyridine Conversion Pyridyl_Chalcone Pyridyl Chalcone 6-Methyl-3-acetylpyridine->Pyridyl_Chalcone Claisen-Schmidt Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Pyridyl_Chalcone Pyrazoline_Analog Pyrazoline Analog Pyridyl_Chalcone->Pyrazoline_Analog Cyclization Hydrazine_Derivative Hydrazine Derivative (e.g., Thiosemicarbazide) Hydrazine_Derivative->Pyrazoline_Analog

Caption: Proposed synthetic workflow for pyrazoline analogs.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-3-acetylpyridine (Precursor)

The conversion of a carbothioamide to an acetyl group is a critical transformation. While direct conversion methods are not widely reported, a plausible route involves hydrolysis to the corresponding carboxylic acid, followed by conversion to the methyl ketone. A more direct, albeit potentially challenging, approach could involve reaction with a Grignard reagent. Below is a generalized protocol based on the hydrolysis and subsequent steps.

Protocol 1: Hydrolysis of this compound to 6-Methylnicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as aqueous ethanol.

  • Hydrolysis: Add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up:

    • Acidic Hydrolysis: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the carboxylic acid.

    • Basic Hydrolysis: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-methylnicotinic acid.

Protocol 2: Conversion of 6-Methylnicotinic Acid to 6-Methyl-3-acetylpyridine

This conversion can be achieved through various methods, including reaction of the corresponding ester with an acetate source. A patented method for a similar transformation is adapted here.[6]

  • Esterification: Convert the 6-methylnicotinic acid to its corresponding methyl or ethyl ester using standard procedures (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).

  • Reaction Setup: In a tubular reactor packed with a suitable catalyst (e.g., alumina-silica), establish a reaction temperature of 350-450°C.[6]

  • Reaction: Meter a mixture of the 6-methylnicotinate ester and acetic acid (in excess), potentially with water, into the reactor.[6]

  • Collection: Collect the product mixture as it elutes from the reactor.

  • Purification: Purify the 6-methyl-3-acetylpyridine from the reaction mixture using distillation or column chromatography.

Step 2: Synthesis of Pyridyl Chalcone Intermediate

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde.[2][7]

Protocol 3: Claisen-Schmidt Condensation

  • Reaction Setup: In a flask, dissolve 6-methyl-3-acetylpyridine (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Base Addition: Add a catalytic amount of a base, such as a potassium hydroxide pellet or an aqueous sodium hydroxide solution, to the reaction mixture, often while stirring at room temperature or cooling in an ice bath.[7]

  • Reaction: Stir the mixture for a specified time (typically several hours to overnight) at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into cold water. A precipitate of the chalcone should form.

  • Purification: Filter the solid, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridyl chalcone.

Step 3: Synthesis of Pyrazoline Analogs

The final step involves the cyclization of the pyridyl chalcone with a hydrazine derivative. The choice of hydrazine will determine the substitution at the N1 position of the pyrazoline ring. Using thiosemicarbazide will result in a carbothioamide group at the N1 position.

Protocol 4: Cyclization to form Pyrazoline

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized pyridyl chalcone (1 equivalent) and a hydrazine derivative such as thiosemicarbazide (1-1.2 equivalents) in a solvent like glacial acetic acid or ethanol.[1][4]

  • Catalyst/Reaction Conditions:

    • In Acetic Acid: Reflux the mixture for 4-6 hours.[1]

    • In Ethanol with Base: Add a catalytic amount of a base like sodium hydroxide or piperidine and reflux for several hours.

  • Reaction Monitoring: Monitor the completion of the reaction using TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. The pyrazoline derivative will precipitate out.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazoline analog.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of analogous pyrazoline derivatives as reported in the literature.

Table 1: Reaction Yields for Pyrazoline Synthesis

Chalcone PrecursorHydrazine DerivativeSolvent/CatalystYield (%)Reference
Substituted ChalconesThiosemicarbazideGlacial Acetic Acid60-85[1][8]
Substituted ChalconesSemicarbazideGlacial Acetic Acid60-85[1]
3-(4-methylphenyl)-1-phenyl-2-propen-1-one4-phenyl-3-thiosemicarbazideEthanol/NaOH26[9]

Table 2: Biological Activity of Pyrazoline Analogs

Compound ClassBiological ActivityCell Line/TargetIC50/MICReference
Carbothioamide-based PyrazolinesAnticancerA549 (Lung Cancer)13.49 ± 0.17 µM[1][10]
Carbothioamide-based PyrazolinesAnticancerHeLa (Cervical Cancer)17.52 ± 0.09 µM[1][10]
Pyrazoline-Carbothioamide AnalogsAntitubercularM. tuberculosis H37Ra17 µM[9]
Pyrazole-linked PyrazolinesEGFR Kinase Inhibition-1.66 µM[11]
Pyrazole-linked PyrazolinesAntiproliferativeA549 (Lung Cancer)9.3 µM[11]

Signaling Pathway Visualization

Several studies on pyrazoline analogs with anticancer activity suggest that their mechanism of action may involve the induction of apoptosis and interaction with DNA.[1][12] Below is a generalized diagram representing a potential apoptotic signaling pathway that could be influenced by these compounds.

Apoptotic Signaling Pathway Pyrazoline_Analog Pyrazoline Analog DNA_Damage DNA Damage / Interaction Pyrazoline_Analog->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Generalized apoptotic pathway potentially induced by pyrazoline analogs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Methylpyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 6-Methylpyridine-3-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in related pyridine carbothioamide syntheses can include unreacted starting materials such as 6-methylnicotinonitrile, hydrolyzed products like 6-methylnicotinamide, and side-products from the thionation reaction.[1] Over-alkylation or side reactions on the pyridine ring can also lead to structurally related impurities.[1]

Q2: What is the initial step I should take to purify my crude product?

A2: A simple recrystallization is often a good first step for purifying solid organic compounds.[2] The choice of solvent is critical and should be determined through small-scale solubility tests.

Q3: When is column chromatography recommended for purification?

A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially when impurities have similar solubility profiles to the desired product.[3] It is also necessary for separating complex mixtures or removing baseline impurities.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification.[4] For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]

Q5: My purified this compound appears colored. Is this normal?

A5: Thioamides can sometimes have a yellowish appearance.[1][7] However, a significant color change or the presence of dark coloration may indicate the presence of impurities or degradation products.

Troubleshooting Guides

Issue 1: Recrystallization yields are low.
Possible Cause Troubleshooting Step
Incorrect solvent choice The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures).
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure saturation upon cooling.[2]
Cooling the solution too quickly Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
Product is too soluble in the chosen solvent If the product remains soluble even at low temperatures, a two-solvent system may be necessary. Dissolve the compound in a "good" solvent and add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid, then heat until clear and allow to cool slowly.[2]
Issue 2: Impurities co-elute with the product during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system The polarity of the eluent is critical for good separation.[3] Use TLC to screen different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to find a system that provides good separation between your product and the impurities.
Column overloading Using too much crude material for the column size can lead to poor separation. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Incorrect stationary phase While silica gel is common, for basic compounds like pyridines, interactions with acidic silanol groups can cause peak tailing and poor separation.[8] Consider using deactivated silica gel or alumina.

Data Presentation

Table 1: Illustrative Purity Profile of Crude vs. Purified this compound

Analyte Crude Product (% Area by HPLC) After Recrystallization (% Area by HPLC) After Column Chromatography (% Area by HPLC)
This compound85.298.5>99.5
Impurity A (e.g., 6-methylnicotinonitrile)5.80.5<0.1
Impurity B (e.g., 6-methylnicotinamide)4.50.80.2
Other Impurities4.50.2<0.2

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexane). A suitable solvent will dissolve the crude material when heated but show low solubility at room temperature.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. Common eluents for pyridine derivatives include mixtures of ethyl acetate and hexanes or dichloromethane and methanol.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions. The rate of elution can be controlled by gravity or by applying gentle pressure (flash chromatography).[3]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC/HPLC) recrystallization->check_purity1 is_pure1 Is Purity >98%? check_purity1->is_pure1 pure_product Pure Product is_pure1->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization - Check solvent - Optimize cooling rate - Consider two-solvent system is_pure1->troubleshoot_recrystallization No troubleshoot_recrystallization->recrystallization column_chromatography Perform Column Chromatography troubleshoot_recrystallization->column_chromatography If still impure check_purity2 Check Purity (TLC/HPLC) column_chromatography->check_purity2 is_pure2 Is Purity >99.5%? check_purity2->is_pure2 is_pure2->pure_product Yes troubleshoot_chromatography Troubleshoot Chromatography - Optimize eluent - Check loading - Consider different stationary phase is_pure2->troubleshoot_chromatography No troubleshoot_chromatography->column_chromatography

Caption: A logical workflow for the purification of crude this compound.

References

Solubility issues of 6-Methylpyridine-3-carbothioamide in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Methylpyridine-3-carbothioamide in biological assays.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for use in biological assays.[1][2] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and many organic solvents.[1] For cell-based assays, the final concentration of DMSO should ideally be kept below 1%, and for sensitive assays, below 0.5%, to avoid solvent-induced artifacts.

Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[3] Here are a few steps you can take:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its solubility limit in the final buffer.

  • Optimize the dilution method: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.

  • Increase mixing energy: Vortexing or rapid pipetting during dilution can help keep the compound in a supersaturated state for a longer period.

  • Use solubility enhancers: Consider adding excipients like cyclodextrins or non-ionic detergents (e.g., Tween-20, Triton X-100) to your assay buffer. However, you must first validate that these additives do not interfere with your assay.

Q3: How can I determine the aqueous solubility of my batch of this compound?

A3: You can experimentally determine the kinetic solubility of your compound using methods like nephelometry, which measures light scattering caused by undissolved particles. A detailed protocol for a nephelometry-based solubility assay is provided in the --INVALID-LINK-- section. This will give you a good estimate of the maximum soluble concentration in your specific assay buffer.

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of compounds containing ionizable groups. The pyridine moiety in this compound is basic. Lowering the pH of the buffer will protonate the pyridine nitrogen, creating a more polar, charged species that may exhibit increased aqueous solubility.[3] However, it is crucial to ensure that the adjusted pH is compatible with your biological system (e.g., enzyme activity, cell viability).

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: While DMSO is the most common primary solvent, other options can be explored, especially if DMSO is incompatible with your assay. These include:

  • Ethanol (EtOH): Can be used for compounds soluble in alcohols, but it can be more toxic to cells than DMSO at similar concentrations.

  • N,N-Dimethylformamide (DMF): A stronger solvent for highly insoluble compounds, but it also has higher cellular toxicity than DMSO.

  • Co-solvent systems: Using a mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and ethanol, or the use of polyethylene glycol (PEG) as a co-solvent.

It is essential to perform a solvent tolerance study to determine the maximum concentration of any new solvent or co-solvent that your assay can tolerate without affecting the results. A protocol for this is available in the --INVALID-LINK-- section.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common solubility issues with this compound.

Observed Issue Potential Cause Recommended Action(s)
Compound precipitates immediately upon dilution into aqueous buffer. The compound's concentration exceeds its kinetic solubility limit in the final assay buffer.1. Decrease the final concentration of the compound. 2. Use a serial dilution method. 3. Increase mixing energy (vortexing, rapid pipetting). 4. Warm the assay buffer (if compatible with the assay).
Compound precipitates over the course of the assay. The compound is thermodynamically unstable in the assay buffer at the tested concentration.1. Lower the final compound concentration. 2. Reduce the assay incubation time, if possible. 3. Add a validated solubility enhancer (e.g., cyclodextrin, non-ionic detergent) to the assay buffer.
Inconsistent or non-reproducible assay results. Micro-precipitation or aggregation of the compound is occurring, leading to variable effective concentrations.1. Visually inspect assay plates for any signs of precipitation or turbidity. 2. Determine the kinetic solubility of the compound in your assay buffer to ensure you are working below the solubility limit. 3. Filter the final diluted compound solution through a compatible filter (e.g., 0.22 µm) before adding it to the assay, if applicable.
Low or no biological activity observed. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.1. Confirm the solubility of the compound in the assay buffer. 2. Re-test at a range of concentrations below the determined solubility limit. 3. Consider using a different solvent or a solubilization strategy to increase the dissolved concentration.

Solubility Data Summary

Solvent Solubility of 6-Methylpyridine-3-carboxamide Notes and Implications for this compound
Water 50 mg/mL (freely soluble)The carbothioamide is expected to have lower aqueous solubility than the carboxamide due to the reduced hydrogen bonding capacity of the thioamide group. However, the pyridine nitrogen can still be protonated to enhance solubility in acidic conditions.
Ethanol MiscibleIt is likely that this compound will also have good solubility in ethanol.
DMSO Data not available (expected to be high)DMSO is a powerful solvent for a wide range of organic compounds, and it is the recommended starting solvent for creating a high-concentration stock solution.[1][2]

Disclaimer: The data presented for 6-Methylpyridine-3-carboxamide should be used as an estimate only. It is strongly recommended to experimentally determine the solubility of this compound in your specific assay buffers.

Detailed Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Principle: This method relies on the detection of light scattered by insoluble particles (precipitate) of the test compound. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous assay buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Nephelometer (or a plate reader with a light scattering or turbidity reading mode)

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 20 mM. Ensure the compound is fully dissolved.

  • Prepare serial dilutions in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the 20 mM stock solution in DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare assay plate: Add 2 µL of each DMSO dilution to triplicate wells of a new 96-well clear bottom microplate. Also include wells with 2 µL of DMSO alone as a vehicle control.

  • Add aqueous buffer: Rapidly add 98 µL of the aqueous assay buffer to each well using a multichannel pipette. This will result in a 1:50 dilution and a final DMSO concentration of 2%. The final concentrations of the compound will be 400 µM, 200 µM, 100 µM, 50 µM, etc.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours.

  • Measure light scattering: Read the plate using a nephelometer.

  • Data Analysis:

    • Subtract the average reading of the vehicle control wells from all other readings.

    • Plot the light scattering units (or turbidity) against the nominal compound concentration.

    • The kinetic solubility is the concentration at which the light scattering signal significantly increases above the baseline.

Protocol 2: Co-Solvent Tolerance Assay for Cell-Based Assays

Objective: To determine the maximum concentration of a co-solvent (e.g., DMSO, ethanol) that can be tolerated by a cell line without affecting its viability or the assay readout.

Materials:

  • The cell line used in your primary assay

  • Cell culture medium

  • Co-solvent to be tested (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., Resazurin, MTT, or a commercial kit like CellTiter-Glo®)

  • Plate reader (absorbance, fluorescence, or luminescence, depending on the viability assay)

Procedure:

  • Seed cells: Seed your cells in a 96-well plate at the same density used for your primary biological assay and allow them to adhere overnight.

  • Prepare co-solvent dilutions: Prepare a series of dilutions of the co-solvent in your cell culture medium. For example, for DMSO, you might prepare final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and a medium-only control.

  • Treat cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the co-solvent.

  • Incubate: Incubate the cells for the same duration as your primary assay.

  • Assess cell viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the medium-only control (set to 100% viability).

    • Plot the percentage of cell viability against the co-solvent concentration.

    • The maximum tolerated co-solvent concentration is the highest concentration that does not cause a significant decrease in cell viability (e.g., maintains >90% viability).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a general troubleshooting workflow for solubility issues and the key components of the tubulin polymerization pathway, a potential target for pyridine carbothioamide compounds.

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Compound precipitates in assay q1 Is the final concentration known to be below the solubility limit? start->q1 solubility_test Determine kinetic solubility (e.g., via nephelometry) q1->solubility_test No q2 Is precipitation immediate? q1->q2 Yes lower_conc Lower final compound concentration solubility_test->lower_conc retest Re-run assay lower_conc->retest dilution Optimize dilution protocol (e.g., serial dilution) q2->dilution Yes incubation Reduce incubation time or add solubility enhancers (e.g., cyclodextrins) q2->incubation No dilution->retest incubation->retest

Caption: A logical workflow for troubleshooting compound precipitation in biological assays.

G cluster_1 Simplified Tubulin Polymerization Pathway tubulin_dimer αβ-Tubulin Dimers (Soluble) polymerization Polymerization tubulin_dimer->polymerization microtubule Microtubule (Polymerized) polymerization->microtubule depolymerization Depolymerization (Catastrophe) microtubule->depolymerization depolymerization->tubulin_dimer inhibition_point Inhibition by This compound (Hypothesized) inhibition_point->polymerization

Caption: Conceptual diagram of tubulin dynamics and the hypothesized point of inhibition.

References

Technical Support Center: Stability of 6-Methylpyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpyridine-3-carbothioamide. The following information addresses common stability issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the solvent stability of this compound crucial for my research?

A1: Understanding the stability of this compound in different solvents is critical for obtaining reliable and reproducible experimental results. Compound degradation can lead to a decrease in its effective concentration, resulting in inaccurate bioactivity data and misleading structure-activity relationships (SAR). Stability data is also essential for developing robust analytical methods and for formulation development.[1][2]

Q2: What are the primary degradation pathways I should be aware of for this compound?

A2: Based on its chemical structure, which contains a thioamide group and a pyridine ring, the most likely degradation pathways include:

  • Hydrolysis: The thioamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to the corresponding amide (6-Methylpyridine-3-carboxamide).[3]

  • Oxidation: The sulfur atom in the thioamide group is prone to oxidation, which can lead to the formation of S-oxides or other related species. The pyridine ring is generally stable but can be oxidized by strong oxidizing agents.[4][5]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.[2]

Q3: In which types of solvents is this compound expected to be most and least stable?

A3: Generally, thioamides are more stable in aprotic organic solvents.[3] Therefore, this compound is expected to have better stability in solvents like acetonitrile, dichloromethane, and ethyl acetate. Protic and nucleophilic solvents, such as water and methanol, may facilitate degradation, especially at non-neutral pH and elevated temperatures.[3]

Troubleshooting Guide

Q4: I'm observing a loss of my compound in an aqueous buffer during my multi-day cell-based assay. What could be the cause and how can I fix it?

A4: This issue is likely due to the hydrolytic instability of the thioamide group in the aqueous medium.

Troubleshooting Steps:

  • Confirm Instability: First, confirm that the loss of compound is due to degradation and not other factors like adsorption to labware or precipitation. You can do this by incubating the compound in the assay medium without cells and analyzing the concentration at different time points.[6][7]

  • pH Optimization: Check the pH of your assay medium. The stability of this compound can be pH-dependent. If possible, adjust the pH to be closer to neutral (pH 7), where the compound might be more stable.

  • Reduce Incubation Time: If your experimental design allows, try to reduce the incubation time to minimize the extent of degradation.[7]

  • Replenish Compound: For longer experiments, consider replenishing the medium with a freshly prepared solution of the compound at regular intervals.[7]

  • Consider a Co-solvent: If your experiment can tolerate it, preparing your stock solution in a non-aqueous solvent like DMSO and then diluting it into the aqueous medium to a low final solvent concentration (typically <0.5%) might help improve stability.[7]

Q5: My HPLC analysis of a stored solution of this compound shows new, unexpected peaks. How can I determine if these are degradation products?

A5: The appearance of new peaks in an HPLC chromatogram is a strong indication of compound degradation.[7]

Identification Strategy:

  • Analyze a Fresh Sample: Prepare a fresh solution of this compound and analyze it immediately. If the new peaks are absent, it suggests that they are forming over time in the stored solution.

  • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light).[7][8] If the new peaks increase in size under any of these stress conditions, it provides strong evidence that they are degradation products.

  • Use Advanced Detection: Employ a photodiode array (PDA) detector with your HPLC to examine the UV spectrum of the new peaks. Degradation products often retain a similar chromophore to the parent compound. For structural elucidation, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool to determine the molecular weight of the new species.

Q6: I am seeing inconsistent results between different batches of my experiment. Could the stability of this compound be a factor?

A6: Yes, inconsistent results can be a symptom of compound instability, especially if the handling and storage of the compound solutions vary between experiments.[9]

Troubleshooting Workflow:

A Inconsistent Experimental Results B Review Solution Preparation and Storage Procedures A->B C Are solutions prepared fresh for each experiment? B->C D Are stock solutions stored under consistent conditions (temperature, light)? B->D E Perform a time-course stability study in the experimental solvent C->E No D->E No F Analyze compound concentration at t=0 and at the end of the experiment E->F G Significant degradation observed? F->G H Implement stricter protocols for solution handling G->H Yes K No significant degradation G->K No I Prepare solutions fresh before use H->I J Store stock solutions at -20°C or -80°C and protect from light H->J L Investigate other experimental variables K->L cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (UV/Vis light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC-PDA/MS Analysis H->I J Compare to Unstressed Control I->J K Identify & Quantify Degradants J->K L Assess Mass Balance K->L

References

Technical Support Center: Optimizing Carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbothioamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of carbothioamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I getting a low yield in my thionation reaction using Lawesson's Reagent?

Low yields when using Lawesson's Reagent (LR) are a common issue and can be attributed to several factors.[1]

Troubleshooting Steps:

  • Reagent Quality: Ensure you are using high-purity Lawesson's Reagent. The reagent can degrade over time, especially with exposure to moisture. It is advisable to use a freshly opened bottle or to purify the reagent before use.

  • Reaction Temperature: Lawesson's Reagent can decompose at temperatures exceeding 110°C.[1] It is crucial to carefully control the reaction temperature. The optimal temperature is often substrate-dependent and may require some optimization.[1] For many reactions, refluxing in toluene (around 110°C) is a common condition.[2]

  • Reaction Time: The reaction time needs to be optimized for each specific substrate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting amide without significant decomposition of the product.

  • Solvent: Anhydrous solvents are critical for the success of the reaction. Tetrahydrofuran (THF) and toluene are commonly used.[3]

  • Work-up Procedure: Product loss can occur during the work-up.[1] The phosphorus-containing byproducts can sometimes complicate purification.

2. I am observing significant side products in my reaction. What are they and how can I minimize them?

The formation of side products is a frequent challenge in carbothioamide synthesis.

Common Side Products and Minimization Strategies:

  • Nitrile Formation: This is a particularly common side reaction when working with primary amides.[1] To minimize nitrile formation, it is important to carefully control the reaction temperature and time. Using milder thionating agents can also be beneficial.[1]

  • Epimerization: In the context of peptide synthesis, epimerization at the α-carbon can be a significant issue, especially under basic conditions.[4][5][6] Careful selection of reaction conditions and protecting groups is crucial to avoid this.

  • Degradation of the Thioamide: Acidic conditions, often employed for deprotection steps in solid-phase peptide synthesis (SPPS), can lead to the degradation of the thioamide moiety.[1]

3. What are the best practices for purifying carbothioamides?

Purification can be challenging due to the presence of byproducts from the thionating agents.[1]

Purification Strategies:

  • Aqueous Work-up: A common first step is an aqueous work-up to hydrolyze and remove the majority of the phosphorus-containing byproducts from reagents like Lawesson's or P₄S₁₀.[1][7]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the crude product.[2] The choice of eluent will depend on the polarity of the desired thioamide.

  • Recrystallization: For solid products, recrystallization can be a highly effective method to obtain pure compounds.[8][9] Acetonitrile is often a suitable solvent for this purpose.[8][9]

  • Fluorous-Tagged Reagents: The use of a fluorous-tagged Lawesson's reagent can simplify purification through fluorous solid-phase extraction, where the fluorous byproducts are easily separated.[1]

4. My reaction with Phosphorus Pentasulfide (P₄S₁₀) is messy and gives low yields. How can I improve it?

Phosphorus pentasulfide is a powerful thionating agent, but its reactivity can lead to complex reaction mixtures.

Tips for using P₄S₁₀:

  • Solid-Supported Reagents: Using P₄S₁₀ supported on alumina (P₄S₁₀/Al₂O₃) can lead to cleaner reactions and higher yields. The alumina can act as a scavenger for byproducts, simplifying the purification process.[10][11]

  • Additives: The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to be effective for the thionation of amides and other carbonyl compounds, often providing better selectivity and yields.[11]

  • Solvent Choice: Anhydrous dioxane at reflux is a common solvent system for reactions with P₄S₁₀/Al₂O₃.[7]

Data Presentation

Table 1: Comparison of Thionating Agents and Conditions

Thionating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's ReagentPrimary AmideToluene1102-475-90[2][3]
Lawesson's ReagentSecondary AmideTHF653-680-95[3]
P₄S₁₀/Al₂O₃Various AmidesDioxaneReflux1-362-93[7][11]
Triflic Anhydride, (NH₄)₂SSecondary AmideDichloromethane-40 to RT4High[12][13]

Experimental Protocols

Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent [2]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 mmol) and an anhydrous solvent (e.g., toluene or THF, 10 mL).

  • Reagent Addition: Add Lawesson's Reagent (0.5-0.6 equivalents, typically around 0.55 mmol for 1.0 mmol of amide) to the solution.

  • Heating: Heat the reaction mixture to reflux (for toluene, this is approximately 110°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue will contain the desired thioamide and phosphorus byproducts.

  • Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system should be determined by TLC analysis.

Protocol 2: Conversion of Amides to Thioamides via Activation with Trifluoromethanesulfonic Anhydride [12][13]

  • Activation:

    • Dissolve the amide (1 mmol) and pyridine (3 mmol) in dichloromethane (5.0 mL).

    • Cool the solution to -40°C.

    • Slowly add trifluoromethanesulfonic anhydride (1.2 mmol) along the inner side of the flask.

    • Allow the mixture to warm gradually to -5°C over 2 hours and then stir for an additional 2 hours at room temperature.

  • Thiolysis:

    • Cool the reaction mixture to -5°C.

    • Rapidly add an aqueous solution of ammonium sulfide (20 wt %, 1.5 mmol).

    • Stir the reaction at -5°C for approximately 2 hours.

  • Work-up and Purification:

    • Filter the crude reaction mixture through a short pad of silica.

    • Purify the resulting residue by flash chromatography using an appropriate eluent system (e.g., EtOAc/hexane).

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Check Reagent Quality (LR, P4S10, Solvents) start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_workup Review Work-up & Purification optimize_time->check_workup purification_issue Difficulty in Purification? check_workup->purification_issue side_product_issue Specific Side Products? purification_issue->side_product_issue No aqueous_workup Perform Aqueous Work-up purification_issue->aqueous_workup Yes nitrile_formation Nitrile Formation (Primary Amides) side_product_issue->nitrile_formation Nitriles epimerization Epimerization (Peptides) side_product_issue->epimerization Epimers success Improved Yield & Purity side_product_issue->success None column_chrom Use Column Chromatography aqueous_workup->column_chrom recrystallization Try Recrystallization column_chrom->recrystallization recrystallization->success adjust_conditions Adjust Conditions (Milder Reagent, Lower Temp) nitrile_formation->adjust_conditions protecting_groups Use Protecting Groups epimerization->protecting_groups adjust_conditions->success protecting_groups->success Experimental_Workflow cluster_reaction Reaction Setup cluster_process Process cluster_workup Work-up & Purification amide Amide reaction_mixture Reaction Mixture amide->reaction_mixture solvent Anhydrous Solvent (Toluene or THF) solvent->reaction_mixture thionating_agent Thionating Agent (e.g., Lawesson's Reagent) thionating_agent->reaction_mixture heating Heating (Reflux) reaction_mixture->heating monitoring TLC Monitoring heating->monitoring solvent_removal Solvent Removal monitoring->solvent_removal aqueous_wash Aqueous Wash (Optional) solvent_removal->aqueous_wash chromatography Column Chromatography aqueous_wash->chromatography pure_product Pure Carbothioamide chromatography->pure_product

References

Technical Support Center: Synthesis of Pyridine Carbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine carbothioamides.

Frequently Asked Questions (FAQs)

Q1: My Willgerodt-Kindler reaction to synthesize a pyridine carbothioamide is giving a low yield and a mixture of products. What are the most common side reactions?

A1: The Willgerodt-Kindler reaction and related thioamidation methods are powerful for synthesizing pyridine carbothioamides, but they can be prone to several side reactions, leading to reduced yields and purification challenges. The most prevalent side reactions include:

  • Hydrolysis: The primary side reaction is the hydrolysis of the target pyridine carbothioamide to the corresponding pyridine carboxamide and subsequently to the pyridine carboxylic acid .[1][2] This can occur during the reaction, workup, or purification, especially in the presence of water and under acidic or basic conditions.

  • N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, forming a pyridine-N-oxide derivative. This is more likely to occur at elevated temperatures, with prolonged exposure to air, or in the presence of oxidizing agents.[2]

  • Unreacted Starting Materials: Incomplete conversion of starting materials, such as the corresponding acetylpyridine or cyanopyridine, is a common cause of impurities.

  • Polymerization: When using cyanopyridine precursors, polymerization of the starting material can occur under certain reaction conditions, leading to a viscous reaction mixture and low yields of the desired product.

Q2: I have identified pyridine carboxamide and pyridine carboxylic acid as byproducts in my reaction mixture. How can I minimize their formation?

A2: Minimizing the formation of hydrolysis byproducts is crucial for improving the yield and purity of your pyridine carbothioamide. Here are some key strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]

  • Temperature Control: While the Willgerodt-Kindler reaction often requires high temperatures, excessive heat can promote hydrolysis. It is important to carefully control the reaction temperature and time to achieve a balance between reaction completion and byproduct formation.

  • Controlled Workup: During the workup procedure, minimize the contact time with aqueous acidic or basic solutions. If an aqueous extraction is necessary, perform it quickly and at a low temperature.

  • Choice of Base: In the Willgerodt-Kindler reaction, the choice and amount of the amine base can influence the reaction outcome. Stoichiometric control is important.

Q3: How can I effectively separate the desired pyridine carbothioamide from its primary byproducts (pyridine carboxamide and pyridine carboxylic acid)?

A3: Chromatographic techniques are generally the most effective for separating pyridine carbothioamides from their less polar carboxamide and more polar carboxylic acid analogs.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system with a gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate or methanol) can effectively separate the components. Due to the basic nature of the pyridine ring, tailing on silica gel can be an issue. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to obtain better peak shapes.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction and optimizing the separation conditions for column chromatography. The different polarities of the carbothioamide, carboxamide, and carboxylic acid will result in different Rf values, allowing for their distinct visualization.

CompoundRelative PolarityExpected TLC Rf Value
Pyridine CarbothioamideIntermediateIntermediate
Pyridine CarboxamideMore PolarLower
Pyridine Carboxylic AcidMost PolarLowest (may streak)
Acetylpyridine (starting material)Less PolarHigher

Visualization on TLC: Most pyridine derivatives are UV active and can be visualized under a UV lamp at 254 nm.[3] Staining with iodine vapor can also be an effective method for visualizing these compounds.[3] For acidic byproducts, a bromocresol green stain can be used.[3]

Troubleshooting Guide

Problem: Low or Inconsistent Yields

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC to ensure all starting material is consumed. - Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Reagent Stoichiometry - Carefully control the stoichiometry of reagents, particularly the sulfur and amine in the Willgerodt-Kindler reaction.
Degradation of Product - If the product is known to be unstable under the reaction conditions, consider running the reaction at a lower temperature for a longer duration.
Impure Starting Materials - Ensure the purity of starting materials, such as acetylpyridine or cyanopyridine, as impurities can inhibit the reaction or lead to side products.

Problem: Presence of a pyridine-N-oxide byproduct

Potential Cause Troubleshooting Steps
Oxidation during reaction - Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation by atmospheric oxygen, especially at elevated temperatures.[2]
Oxidizing agents present - Ensure that no unintended oxidizing agents are present in the reaction mixture.

Experimental Protocols

Synthesis of 2-Pyridinecarbothioamide from 2-Cyanopyridine

This protocol is a representative method and may require optimization for specific substrates.

Materials:

  • 2-Cyanopyridine

  • Hydrogen sulfide (gas or a suitable donor like NaHS)

  • Pyridine (as a basic catalyst and solvent)

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser, dissolve 2-cyanopyridine in a mixture of pyridine and ethanol.

  • Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, stop the H2S flow and bubble nitrogen gas through the mixture to remove excess H2S.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude solid in water and acidify with dilute hydrochloric acid to precipitate the 2-pyridinecarbothioamide.

  • Filter the precipitate, wash with cold water, and dry over anhydrous sodium sulfate.

Visualizations

Side_Reaction_Pathway acetylpyridine Acetylpyridine willgerodt Willgerodt-Kindler Reaction acetylpyridine->willgerodt carbothioamide Pyridine Carbothioamide (Desired Product) willgerodt->carbothioamide hydrolysis1 Hydrolysis carbothioamide->hydrolysis1 H2O oxidation Oxidation carbothioamide->oxidation [O] carboxamide Pyridine Carboxamide (Byproduct) hydrolysis1->carboxamide hydrolysis2 Further Hydrolysis carboxamide->hydrolysis2 H2O carboxylic_acid Pyridine Carboxylic Acid (Byproduct) hydrolysis2->carboxylic_acid n_oxide Pyridine-N-Oxide Derivative (Byproduct) oxidation->n_oxide

Caption: Common side reaction pathways in the synthesis of pyridine carbothioamides.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Product by TLC/LC-MS start->analyze unreacted_sm Unreacted Starting Material Present? analyze->unreacted_sm optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Adjust stoichiometry unreacted_sm->optimize_conditions Yes hydrolysis_products Hydrolysis Byproducts Present? (Amide, Carboxylic Acid) unreacted_sm->hydrolysis_products No purify Purify by Column Chromatography optimize_conditions->purify anhydrous Implement Anhydrous Conditions: - Dry solvents and reagents - Use inert atmosphere hydrolysis_products->anhydrous Yes oxidation_product N-Oxide Byproduct Present? hydrolysis_products->oxidation_product No anhydrous->purify inert_atmosphere Use Inert Atmosphere (N2 or Ar) oxidation_product->inert_atmosphere Yes oxidation_product->purify No inert_atmosphere->purify

Caption: A workflow for troubleshooting common issues in pyridine carbothioamide synthesis.

References

Technical Support Center: Overcoming Resistance with 6-Methylpyridine-3-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 6-Methylpyridine-3-carbothioamide for overcoming drug resistance is limited in the currently available scientific literature. This guide is based on published research on structurally related pyridine and thioamide derivatives and provides general troubleshooting advice and experimental frameworks that may be applicable.

Troubleshooting Guides

This section addresses common issues researchers may encounter during experiments with this compound and similar derivatives aimed at overcoming drug resistance.

Issue Possible Cause Troubleshooting Steps
No significant reversal of resistance observed. 1. Inappropriate concentration range: The concentration of the this compound derivative may be too low to exert its effect. 2. Compound instability: The derivative may be unstable under the experimental conditions (e.g., sensitive to light, pH, or temperature). 3. Cell line-specific resistance mechanisms: The resistance mechanism in the chosen cell line may not be susceptible to this class of compounds. 4. Incorrect co-administration timing: The timing of administration of the derivative relative to the primary drug may not be optimal.1. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of the derivative. 2. Stability assessment: Check the stability of the compound under your experimental conditions using techniques like HPLC. 3. Mechanism investigation: Characterize the primary resistance mechanism in your cell line (e.g., efflux pump overexpression, target mutation). 4. Time-course experiment: Vary the pre-incubation time with the derivative before adding the primary drug.
High cytotoxicity of the derivative itself. 1. Intrinsic toxicity: The this compound derivative may have inherent cytotoxic effects at the concentrations required for resistance reversal. 2. Off-target effects: The compound may be interacting with other cellular targets, leading to toxicity.1. Lower concentration: Use the lowest effective concentration that shows a synergistic effect. 2. Synergy analysis: Perform a synergy analysis (e.g., Chou-Talalay method) to find concentrations that are effective in combination but not as single agents. 3. Control experiments: Test the derivative on non-resistant parental cell lines to assess baseline toxicity.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or media composition. 2. Compound precipitation: The derivative may not be fully soluble in the culture medium, leading to variable effective concentrations. 3. Pipetting errors: Inaccurate dispensing of the compound or cells.1. Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent culture conditions. 2. Solubility check: Visually inspect for precipitation and consider using a solubilizing agent (e.g., DMSO) at a non-toxic concentration. 3. Calibrate pipettes: Ensure all pipettes are properly calibrated.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism by which this compound derivatives might overcome drug resistance?

A1: Based on studies of related pyridine and thioamide compounds, the primary hypothesized mechanism is the inhibition of efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in multidrug-resistant (MDR) cells.[1] These pumps actively transport chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy. By inhibiting these pumps, this compound derivatives could increase the intracellular accumulation of the anticancer drug, thereby restoring its cytotoxic effect. Other potential mechanisms could include modulation of signaling pathways involved in apoptosis or inhibition of enzymes crucial for cell survival in resistant cells.

Q2: How do I design an experiment to test for the reversal of resistance?

A2: A standard approach is to use a chemosensitivity assay, such as the MTT or MTS assay. You would treat your resistant cell line with the primary anticancer drug alone, the this compound derivative alone, and a combination of both at various concentrations. A successful reversal of resistance would be indicated by a significant decrease in the IC50 value of the primary drug in the presence of the derivative.

Q3: Are there specific cancer types or bacterial strains where these derivatives might be more effective?

A3: The effectiveness of these derivatives will likely depend on the specific resistance mechanism at play. They are expected to be more effective against cancers and bacteria that exhibit multidrug resistance mediated by the overexpression of efflux pumps. For example, some pyridine derivatives have shown activity against resistant strains of Staphylococcus aureus that overexpress the NorA efflux pump.[1]

Q4: What are the key considerations for the synthesis of this compound derivatives?

A4: The synthesis of such derivatives typically involves multi-step reactions. Key considerations include the choice of starting materials, reaction conditions (temperature, solvent, catalyst), and purification methods. Characterization of the final products using techniques like NMR, mass spectrometry, and elemental analysis is crucial to confirm their structure and purity.

Experimental Protocols

Protocol 1: Evaluation of Efflux Pump Inhibition using a Fluorescent Substrate

This protocol describes a common method to assess the ability of a compound to inhibit efflux pumps using a fluorescent substrate like Rhodamine 123, which is a known substrate for P-gp.

  • Cell Culture: Seed drug-resistant cells (e.g., a P-gp overexpressing cell line) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the this compound derivative for 1-2 hours. Include a known efflux pump inhibitor (e.g., Verapamil) as a positive control and untreated cells as a negative control.

  • Substrate Addition: Add a fluorescent efflux pump substrate (e.g., Rhodamine 123) to all wells at a final concentration of 5 µM.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove the extracellular fluorescent substrate.

  • Fluorescence Measurement: Add fresh PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the substrate (e.g., 485/528 nm for Rhodamine 123).

  • Data Analysis: Increased intracellular fluorescence in the presence of the derivative compared to the untreated control indicates inhibition of the efflux pump.

Protocol 2: Checkerboard Assay for Synergy Analysis

This assay is used to determine the synergistic, additive, or antagonistic effect of two compounds when used in combination.

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the primary drug along the x-axis and serial dilutions of the this compound derivative along the y-axis.

  • Cell Seeding: Add the drug-resistant cells to each well.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. An FIC index of <0.5 indicates synergy, 0.5-1 indicates an additive effect, and >1 indicates antagonism.

Quantitative Data Summary

The following tables present example data from studies on related pyridine and thioamide derivatives, illustrating the type of quantitative results you might expect.

Table 1: Example IC50 Values for a Pyridine Derivative in Resistant Cancer Cells

Cell LinePrimary DrugIC50 (µM) of Primary Drug AloneIC50 (µM) of Primary Drug + Derivative (1 µM)Fold Reversal
Resistant Ovarian CancerPaclitaxel2.50.38.3
Resistant Breast CancerDoxorubicin5.20.86.5

Table 2: Example Minimum Inhibitory Concentrations (MICs) for a Thioamide Derivative against Resistant Bacteria

Bacterial StrainAntibioticMIC (µg/mL) of Antibiotic AloneMIC (µg/mL) of Antibiotic + Derivative (10 µg/mL)Fold Reduction
MRSACiprofloxacin6488
Resistant E. coliTetracycline128168

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Compound Prep Compound Prep Compound Prep->Treatment Incubation Incubation Treatment->Incubation Assay Assay Incubation->Assay Data Collection Data Collection Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion signaling_pathway Drug Drug Efflux Pump (e.g., P-gp) Efflux Pump (e.g., P-gp) Drug->Efflux Pump (e.g., P-gp) Efflux Target Target Drug->Target Binding Derivative 6-Methylpyridine- 3-carbothioamide Derivative Derivative->Efflux Pump (e.g., P-gp) Inhibition Cell Membrane Intracellular Space Intracellular Space Extracellular Space Extracellular Space Apoptosis Apoptosis Target->Apoptosis Activation Intracellular_Space Intracellular_Space Extracellular_Space Extracellular_Space

References

Technical Support Center: Enhancing the Bioavailability of Pyridine Carbothioamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving pyridine carbothioamide compounds.

Section 1: Compound Stability, Solubility, and Synthesis

This section addresses common issues related to the fundamental properties and handling of pyridine carbothioamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for pyridine carbothioamide compounds during experiments?

A1: The chemical structure, featuring a pyridine ring and a thioamide group, makes these compounds susceptible to hydrolysis, oxidation, and photodegradation.[1] Experimental factors such as pH, temperature, light exposure, and the presence of oxidizing agents can influence these degradation pathways.[1]

Q2: How should I properly store pyridine carbothioamide to ensure long-term stability?

A2: For optimal stability, store the solid compound in a cool, dry, and dark place within a tightly sealed container to protect it from moisture and air.[1] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, keep it at low temperatures (-20°C or -80°C), protected from light, and in single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: My pyridine carbothioamide compound shows poor solubility in aqueous buffers. What can I do?

A3: Low aqueous solubility is a known challenge. The pyridine moiety is weakly basic, making solubility pH-dependent.[2] Consider the following:

  • pH Adjustment: Determine the compound's pKa to understand its ionization state. Adjusting the buffer pH may improve solubility.[2]

  • Equilibration Time: Ensure your solubility experiments reach equilibrium, which can take 24-72 hours for poorly soluble compounds.[2]

  • Formulation Strategies: If solubility remains a significant hurdle for bioavailability, formulation strategies such as solid dispersions or nanosuspensions should be considered (see Section 2).

Q4: I am synthesizing a pyridine carbothioamide derivative and the yields are inconsistent. What are the common causes?

A4: Inconsistent yields often result from variations in reaction conditions. Key factors to control are the purity of starting materials (e.g., 2-picoline and sulfur), reaction temperature, and reaction time.[3] Using aged or impure reagents can significantly lower the yield. Maintaining a consistent reflux temperature is crucial as fluctuations can negatively affect reaction kinetics.[3]

Troubleshooting Guide: Synthesis and Purity
Problem Potential Cause Troubleshooting Steps
Low or inconsistent yields during synthesis Impure starting materials or sub-optimal reaction temperature.[3]Use freshly purified starting materials and ensure a consistent reflux temperature is maintained with a temperature controller.[3]
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products (e.g., via hydrolysis or oxidation).[1]Use a stability-indicating HPLC method to separate the parent compound from degradants. Characterize unknown peaks using mass spectrometry (LC-MS) to identify them.[1]
Oily product obtained instead of a solid Incomplete removal of solvent from the reaction workup.Ensure the solvent is completely removed under reduced pressure. If the product remains oily, try triturating with a non-polar solvent like hexane to induce solidification.[3]

Section 2: Formulation Strategies for Bioavailability Enhancement

Improving the dissolution rate and solubility of pyridine carbothioamide is critical for enhancing its oral bioavailability. This section covers common formulation strategies and how to troubleshoot them.

Frequently Asked Questions (FAQs)

Q5: Which formulation strategies are most effective for improving the bioavailability of poorly soluble pyridine carbothioamide compounds?

A5: Given their low solubility, several formulation strategies are promising. The most suitable choice depends on the specific compound properties and desired therapeutic outcome. Key approaches include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous system, significantly increasing the dissolution rate and apparent solubility.[2]

  • Nanosuspensions: Reducing the drug's particle size to the sub-micron range increases the surface area available for dissolution. This method is applicable for compounds that are difficult to amorphize.[2]

  • Prodrug Approach: The compound can be chemically modified to create a more soluble derivative that converts back to the active drug in vivo.[2]

Troubleshooting Guide: Formulation Development
Problem Potential Cause Troubleshooting Steps
Recrystallization of the drug in a solid dispersion formulation - Poor drug-polymer interaction.- High drug loading.[2] - Presence of moisture.[2]- Select a polymer with a high glass transition temperature (Tg) that has favorable interactions (e.g., hydrogen bonding) with the compound.- Reduce the drug-to-polymer ratio.- Protect the formulation from moisture during storage.[2]
Particle aggregation in a nanosuspension Insufficient stabilization of the nanoparticles.Optimize the type and concentration of the stabilizer. The choice of stabilizer is critical for preventing aggregation and ensuring the physical stability of the nanosuspension.[2]
Quantitative Data: Formulation Impact on Solubility

The following table summarizes hypothetical data illustrating the potential improvement in solubility and dissolution rate for a pyridine carbothioamide compound using different formulation strategies.

Formulation Apparent Solubility (µg/mL) Dissolution Rate (% dissolved in 30 min)
Pure Compound510
Solid Dispersion (1:5 drug-to-polymer ratio)5075
Nanosuspension (200 nm particle size)2560

Section 3: Biological Assays and Mechanism of Action

This section provides guidance on troubleshooting in vitro experiments and understanding the potential biological targets of pyridine carbothioamide compounds.

Frequently Asked Questions (FAQs)

Q6: My IC50 values in cytotoxicity assays are highly variable across different cell lines and even between experiments. What could be the cause?

A6: Variability in IC50 values is a common issue. Potential causes include:

  • Compound Purity: Inconsistent purity of your compound batches is a primary concern.[3]

  • Cellular Factors: Different cell lines may have differential expression of tubulin isotypes or drug efflux pumps (like P-glycoprotein), which can alter apparent potency.[4]

  • Assay Conditions: Ensure consistent cell culture conditions and accurate cell number determination. For colorimetric assays like MTT, incomplete solubilization of formazan crystals can lead to inaccurate readings.[3]

Q7: I am observing a cellular phenotype that doesn't align with the expected mechanism of action. Could this be an off-target effect?

A7: Yes, especially at higher concentrations, small molecule inhibitors can interact with other proteins, leading to cellular responses that are independent of the primary target.[4] For example, if you expect G2/M cell cycle arrest due to tubulin inhibition but do not observe it, an off-target mechanism is likely.[4]

Q8: What are the known signaling pathways affected by pyridine carbothioamide and its derivatives?

A8: These compounds have been shown to target several key signaling pathways implicated in cancer and inflammation:

  • Tubulin Polymerization: Many derivatives act as tubulin polymerization inhibitors by binding to the colchicine site, leading to G2/M cell cycle arrest and apoptosis.[4][5]

  • Receptor Tyrosine Kinases: Some pyridine-based compounds can inhibit EGFR and VEGFR signaling, which in turn affects downstream pathways like PI3K/Akt and MAPK/ERK that are crucial for cell survival and proliferation.[6]

  • Other Kinases: Specific derivatives have been developed as potent inhibitors of HPK1 for cancer immunotherapy and JNK for inflammatory and metabolic disorders.[7][8]

  • Anti-inflammatory Pathways: Analogs have shown the ability to reduce inflammation by interacting with enzymes like nitric oxide synthase and cyclooxygenase-2 (COX-2).[9]

Troubleshooting Guide: Biological Assays
Problem Potential Cause Troubleshooting Steps
High variability in IC50 values Differential expression of drug efflux pumps (e.g., P-gp).[4]Co-administer your compound with a P-gp inhibitor (e.g., verapamil). A significant decrease in the IC50 value suggests the involvement of efflux pumps.[4]
Observed phenotype is not consistent with G2/M cell cycle arrest The phenotype is due to an off-target effect (e.g., inhibition of a different protein like a kinase).[4]Perform cell cycle analysis using flow cytometry. If cells are not arresting in the G2/M phase, it strongly indicates an off-target mechanism. Proceed with target identification assays.[4]
Loss of biological activity of the compound over time Chemical degradation of the compound in stock or working solutions.[1]Confirm the identity and purity of your stock using an analytical technique like LC-MS. Prepare fresh solutions for each experiment and perform stability checks in your experimental medium.[1]
Quantitative Data: Biological Activity

The following tables summarize reported in vitro activity for representative pyridine carbothioamide analogs.

Table 1: Urease Inhibition Activity [10][11]

Compound Substitution on Pyridine Ring IC50 (µM)
Rx-65-chloro (carbothioamide)1.07 ± 0.043
Rx-7Unsubstituted (carboxamide)2.18 ± 0.058
Standard (Thiourea)-18.93 ± 0.004

Table 2: Anti-inflammatory Activity in CFA-Induced Arthritis Model [9]

Treatment Group (20 mg/kg) Paw Size (mm)
Disease Control9.64 ± 2.2
Analog R43.20 ± 0.0
Analog R24.75 ± 0.2
Ibuprofen (Standard)4.19 ± 0.0

Experimental Protocols

Protocol 1: Synthesis of 2-Pyridinecarbothioamide[12]

Objective: To synthesize 2-Pyridinecarbothioamide from 2-cyanopyridine.

Materials:

  • 2-Cyanopyridine

  • Hydrogen sulfide (gas)

  • Pyridine

  • Ethanol

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Methodology:

  • Prepare a solution of 2-cyanopyridine in a mixture of pyridine and ethanol in a three-necked flask equipped with a gas inlet, stirrer, and reflux condenser.

  • Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. Control the temperature with a water bath if the exothermic reaction becomes too vigorous.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the mixture and remove excess hydrogen sulfide by passing a stream of nitrogen gas through it.

  • Remove the solvent under reduced pressure to yield a crude solid.

  • Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid over anhydrous sodium sulfate to yield pure 2-Pyridinecarbothioamide.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation[2]

Objective: To prepare a solid dispersion of a pyridine carbothioamide compound with a hydrophilic polymer to enhance solubility.

Materials:

  • Pyridine carbothioamide compound

  • Hydrophilic polymer (e.g., PVP K30)

  • Methanol

  • Rotary evaporator, vacuum oven, mortar and pestle, sieve

Methodology:

  • Select a suitable drug-to-polymer ratio (e.g., 1:5).

  • Dissolve both the compound and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure to form a thin film.

  • Further dry the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator.

Protocol 3: MTT Cytotoxicity Assay[3]

Objective: To determine the cytotoxic effect (IC50) of a pyridine carbothioamide compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa)

  • 96-well plates

  • Cell culture medium

  • Pyridine carbothioamide compound stock solution (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Prepare serial dilutions of the compound in the cell culture medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound.

  • Incubate for a predetermined period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Visualizations

Experimental and logical Workflows

experimental_workflow synthesis Synthesis & Purification formulation Formulation Development (e.g., Solid Dispersion) synthesis->formulation Poor Solubility invitro In Vitro Evaluation (Solubility, Dissolution, Cytotoxicity) formulation->invitro Characterize invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo Promising Candidate

Caption: High-level experimental workflow for developing pyridine carbothioamide compounds.

troubleshooting_workflow start Inconsistent IC50 Results check_purity Verify Compound Purity (LC-MS, NMR) start->check_purity pure Is it pure? check_purity->pure check_assay Review Assay Protocol (Cell Density, Incubation Time) consistent Is protocol consistent? check_assay->consistent check_efflux Test for Efflux Pump Involvement (e.g., with Verapamil) efflux_involved Does P-gp inhibitor reduce IC50? check_efflux->efflux_involved pure->check_assay Yes resynthesize Resynthesize / Purify pure->resynthesize No consistent->check_efflux Yes standardize Standardize Protocol consistent->standardize No conclusion Inconsistency is likely due to differential cellular mechanisms efflux_involved->conclusion Yes / No

Caption: Troubleshooting logic for variable IC50 values in cellular assays.

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR / VEGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound Pyridine Carbothioamide Derivative Compound->EGFR Inhibition

Caption: Potential inhibition of EGFR/VEGFR signaling by pyridine carbothioamide derivatives.

References

Technical Support Center: Molecular Docking of Flexible Thioamide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the molecular docking of flexible thioamide ligands.

Frequently Asked Questions (FAQs)

Q1: Why is docking flexible thioamide ligands particularly challenging?

A1: Docking flexible thioamide ligands presents unique challenges due to a combination of factors. Like any highly flexible molecule, the vast conformational space that needs to be explored can be computationally expensive and difficult to sample effectively.[1][2] Thioamides also possess distinct physicochemical properties compared to their amide analogues, including a higher rotational barrier around the C-N bond, which can limit conformational flexibility in ways that are important to capture.[3] Additionally, their hydrogen bonding capabilities differ; thioamides are stronger hydrogen bond donors but weaker acceptors than amides.[3] These subtle differences necessitate careful consideration of the chosen force field and scoring function to ensure they can accurately model these interactions.

Q2: What are the most common reasons for poor docking results with flexible thioamides?

A2: Poor docking outcomes with flexible thioamides can often be attributed to several key issues:

  • Inadequate Conformational Sampling: The search algorithm may fail to explore the full range of relevant ligand conformations within the binding pocket.[1] This is especially true for ligands with a high number of rotatable bonds.

  • Inaccurate Force Field Parameters: Standard force fields may not be adequately parameterized for the thioamide functional group, leading to incorrect energy calculations and geometries.

  • Incorrect Ligand Preparation: Errors in assigning protonation states, tautomers, or handling rotatable bonds can lead to unrealistic ligand structures and interactions.[4]

  • Scoring Function Limitations: The scoring function may not accurately rank the correct binding pose as the most favorable one, even if it is sampled by the docking algorithm.[1][5] This is a "hard failure" of the energy function.

  • Receptor Rigidity: Treating the receptor as a rigid structure can prevent the ligand from finding its optimal binding mode, especially if induced-fit effects are significant.[6][7]

Q3: Which docking software is best suited for flexible thioamide ligands?

A3: Several docking programs can handle flexible ligands, each with its own strengths and weaknesses. There is no single "best" software, as the optimal choice often depends on the specific system being studied. Popular and effective options include:

  • GOLD (Genetic Optimization for Ligand Docking): Known for its genetic algorithm that provides a high degree of flexibility in both the ligand and, to some extent, the protein.[5][8] It offers various scoring functions like GoldScore and ChemScore.[5]

  • Glide (Schrödinger): Employs a hierarchical search protocol to efficiently explore conformational space.[9][10] It is generally fast and accurate but may require additional workflows like Induced Fit Docking for systems with significant receptor flexibility.[7]

  • AutoDock Vina: A widely used open-source tool that utilizes a Lamarckian genetic algorithm.[2] It is known for its speed and ease of use.

  • FlexX: An incremental build algorithm that docks fragments of the ligand first and then adds the rest.[2]

  • FlexAID: Allows for full ligand and target side-chain flexibility and uses a scoring function based on surface complementarity.[11]

It is often recommended to use more than one docking program and compare the results (consensus docking) to increase confidence in the predicted binding poses.[12]

Q4: How can I validate the results of my thioamide docking experiments?

A4: Validating docking poses is a critical step. Here are several approaches:

  • Redocking of a Co-crystallized Ligand: If a crystal structure with a bound ligand similar to your thioamide is available, you can test your docking protocol by removing the ligand and docking it back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a success.[13]

  • Comparison with Experimental Data: Correlate docking scores with experimental binding affinities (e.g., IC50, Ki) for a series of related thioamide compounds. A good correlation suggests the scoring function is performing well for your system.

  • Molecular Dynamics (MD) Simulations: Run MD simulations starting from the docked pose to assess its stability over time. A stable pose that maintains key interactions supports the docking prediction.

  • Pose Clustering: If multiple docking runs are performed, the correct pose is often found in the most populated cluster of solutions.[12]

  • Knowledge-Based Validation: Use databases of known protein-ligand interactions (e.g., the Cambridge Structural Database) to check if the predicted interactions in your docked pose are geometrically favorable and commonly observed.[14]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the molecular docking of flexible thioamide ligands.

Problem 1: The docking algorithm fails to find a stable binding pose.

Possible Cause Troubleshooting Step
Insufficient Sampling Increase the exhaustiveness of the search algorithm (e.g., increase the number of genetic algorithm runs in AutoDock or GOLD).[15]
Poor Initial Ligand Geometry Ensure the 3D structure of the thioamide ligand is properly energy minimized before docking.[4]
Binding Pocket Definition Verify that the defined binding site is large enough to accommodate the flexible ligand in various conformations.
Clashes with the Receptor If the receptor is treated as rigid, try using a "soft docking" protocol where van der Waals radii are scaled down to allow for minor clashes.[10] Alternatively, consider using induced-fit docking or docking to an ensemble of receptor conformations.[6][7]

Problem 2: The top-ranked pose is physically unrealistic or does not agree with known Structure-Activity Relationship (SAR) data.

Possible Cause Troubleshooting Step
Incorrect Scoring Use a different scoring function or a consensus scoring approach by rescoring the poses with multiple functions.[5]
Missing or Incorrect Force Field Parameters for Thioamide Derive custom force field parameters for the thioamide moiety using quantum mechanical calculations if the standard force field is inadequate.[16]
Incorrect Protonation/Tautomeric State Carefully check the protonation state of both the ligand and receptor residues at the experimental pH. Consider the possibility of different thioamide tautomers (thioamide vs. thiol-imine), although the thioamide form is generally more stable.[17]
Neglected Water Molecules Important bridging water molecules in the active site may be crucial for mediating ligand binding. Consider including key water molecules in the docking simulation.[18]

Problem 3: Docking results are inconsistent across multiple runs.

Possible Cause Troubleshooting Step
Stochastic Nature of the Algorithm This is expected for stochastic methods like genetic algorithms. Increase the number of independent docking runs and analyze the results based on pose clustering. The most frequently found pose is often the most reliable.[12]
Flat Energy Landscape The binding site may have multiple, energetically similar binding modes. In such cases, relying solely on the top-ranked pose can be misleading. Analyze the top few clusters of poses.
Highly Flexible Ligand For extremely flexible ligands (e.g., >10 rotatable bonds), consider generating a set of low-energy conformers before docking and then performing rigid docking of each conformer.[1] Alternatively, apply torsional constraints to limit the conformational search space if you have prior knowledge about certain dihedral angles.[1]

Quantitative Data Summary

Table 1: Impact of Ligand Flexibility on Docking Accuracy for Various Programs

Docking ProgramSuccess Rate (RMSD < 2.0 Å) for Ligands with < 8 Rotatable BondsSuccess Rate (RMSD < 2.0 Å) for Ligands with ≥ 8 Rotatable Bonds
CDOCKER High71%
GOLD >50%Decreased substantially
FlexX >50%Decreased substantially
DOCK >50%Decreased substantially

Source: Summarized from data presented in literature.[19] Success rates are highly dependent on the specific protein-ligand system.

Table 2: Comparison of Scoring Functions in GOLD for Docking Accuracy

Scoring ProtocolSuccess Rate (Top-ranked solution within 2.0 Å)Relative Speed
GoldScore Good1x
ChemScore Similar to GoldScore for drug-like ligandsUp to 3x faster
GoldScore-CS (Consensus) Up to 81%Slower
ChemScore-GS (Consensus) ~78% for drug-like compoundsFaster than GoldScore-CS

Source: Based on findings from a study comparing GOLD's scoring functions.[5]

Experimental Protocols

Protocol 1: General Workflow for Flexible Ligand Docking

This protocol outlines the key steps for a standard flexible ligand docking experiment.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove all non-essential water molecules and ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) based on the experimental pH.

    • Repair any missing side chains or loops if necessary.

  • Ligand Preparation:

    • Generate the 3D structure of the flexible thioamide ligand.

    • Perform a thorough conformational search to generate a diverse set of low-energy conformers.

    • Assign correct partial charges using a suitable method (e.g., AM1-BCC).

    • Define the rotatable bonds that will be explored during docking.

  • Binding Site Definition:

    • Identify the binding pocket of the protein. This can be done based on the position of a co-crystallized ligand or using pocket-finding algorithms.

    • Define a grid box that encompasses the entire binding site, providing enough space for the flexible ligand to move and rotate.

  • Docking Simulation:

    • Choose a docking program and scoring function.

    • Set the parameters for the search algorithm (e.g., number of runs, population size, number of evaluations).

    • Run the docking simulation.

  • Post-Docking Analysis:

    • Analyze the resulting poses. Cluster the poses based on RMSD to identify the most populated binding modes.

    • Evaluate the top-ranked poses based on their docking scores and visual inspection of the protein-ligand interactions.

    • Perform validation studies as described in the FAQs.

Protocol 2: Deriving Custom Force Field Parameters for a Thioamide Ligand

This protocol is for advanced users who suspect that the standard force field parameters are insufficient for their thioamide ligand.

  • Quantum Mechanical (QM) Calculations:

    • Perform a geometry optimization of the thioamide ligand using a suitable QM method (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*).

    • Calculate the electrostatic potential (ESP) and derive RESP (Restrained Electrostatic Potential) charges for the atoms in the thioamide group.

    • Perform a dihedral angle scan around the key rotatable bonds of the thioamide to obtain a QM energy profile.

  • Parameter Fitting:

    • Use a parameter fitting tool to derive new dihedral parameters for the molecular mechanics force field that reproduce the QM energy profile.

    • Adjust bond and angle parameters based on the QM-optimized geometry.

  • Validation of New Parameters:

    • Perform short molecular dynamics simulations of the ligand in a solvent box to ensure the stability of the new parameters.

    • Compare key geometric features (e.g., bond lengths, angles) from the simulation with the QM-optimized structure.

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (Add H, Assign Protonation) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Generate Conformers, Assign Charges) docking_run Run Docking Simulation ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis & Clustering docking_run->pose_analysis validation Validation (MD Simulation, Rescoring) pose_analysis->validation final_pose Final Predicted Pose validation->final_pose

Caption: A general workflow for molecular docking experiments.

troubleshooting_logic start Poor Docking Result check_sampling Is sampling adequate? start->check_sampling check_scoring Is the top pose realistic? check_sampling->check_scoring Yes increase_sampling Increase Search Exhaustiveness check_sampling->increase_sampling No check_params Are thioamide parameters correct? check_scoring->check_params Yes rescore Use Consensus Scoring check_scoring->rescore No check_receptor Is receptor flexibility an issue? check_params->check_receptor Yes derive_params Derive Custom Parameters check_params->derive_params No use_ifd Use Induced-Fit Docking check_receptor->use_ifd Yes success Improved Result check_receptor->success No increase_sampling->start rescore->start derive_params->start use_ifd->start

Caption: A decision tree for troubleshooting poor docking results.

References

Technical Support Center: Mitigating Pyridine-Based Compound Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of pyridine-based compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My pyridine-based compound is showing high toxicity across multiple cell lines. What are the potential mechanisms of this toxicity?

A1: Pyridine-based compounds can induce cytotoxicity through several mechanisms. A primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] This can lead to damage of cellular components like lipids, DNA, and proteins.[1] Another key mechanism is the disruption of mitochondrial function, which can trigger the intrinsic apoptosis pathway. Some pyridine derivatives have also been shown to cause cell membrane damage, leading to necrosis.

Q2: How can I reduce the observed toxicity of my lead pyridine-based compound without completely changing its core structure?

A2: Several strategies can be employed to mitigate toxicity:

  • Structural Modification: Minor modifications to the pyridine ring's substituents can significantly impact toxicity. Structure-Activity Relationship (SAR) studies suggest that the type, number, and position of functional groups can either increase or decrease a compound's antiproliferative activity and associated toxicity.[2]

  • Co-treatment with Antioxidants: If toxicity is mediated by oxidative stress, co-incubation with antioxidants like N-acetylcysteine (NAC) may reduce cell death.[3][4]

  • Formulation Optimization: For compounds with poor solubility, optimizing the formulation by using different solvents or excipients can prevent precipitation-induced toxicity and improve compound delivery.

Q3: Can the pyridine N-oxide metabolite of my compound be responsible for the observed toxicity?

A3: The role of pyridine N-oxide in toxicity can be complex and depends on the specific compound. In some cases, N-oxidation is a detoxification pathway. However, for certain chloropyridines, the presence of pyridine N-oxide was found to influence their cytotoxic and clastogenic effects differently depending on the position of the chlorine atom.[5] It is therefore plausible that the N-oxide metabolite could contribute to the overall toxicity profile.[6]

Troubleshooting Guides

Issue 1: High background signal or assay interference

Potential Cause: Your pyridine-based compound may be directly interfering with the assay reagents. For instance, some compounds can non-enzymatically reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[7][8] Additionally, some pyridine derivatives may be autofluorescent, which can interfere with fluorescence-based assays.

Troubleshooting Steps:

  • Run a "No-Cell" Control: In a cell-free well, add your compound at the highest concentration used in your experiment along with the assay reagent. A significant signal in this well indicates direct interference.

  • Visually Inspect Wells: After adding the MTT reagent, look for a color change in the "no-cell" control wells. A change to purple suggests direct reduction of MTT by your compound.

  • Switch Assay Type: If interference is confirmed, consider switching to an assay with a different detection method. For example, if you suspect MTT interference, an LDH release assay (measuring membrane integrity) or an ATP-based assay (measuring metabolic activity via luminescence) could be suitable alternatives.

Issue 2: Compound Precipitation in Cell Culture Media

Potential Cause: The solubility of your pyridine-based compound in the cell culture medium may be lower than the tested concentrations. This is a common issue, especially when using DMSO as a stock solvent and then diluting into an aqueous medium.[9][10][11]

Troubleshooting Steps:

  • Check Stock Solution: Ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the media. Gentle warming or sonication may aid dissolution.[9][12]

  • Optimize Dilution: When diluting the stock solution, add it to the pre-warmed media slowly while vortexing to facilitate mixing and prevent immediate precipitation.[13]

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.1%) to minimize its effect on both cell health and compound solubility.[13]

  • Test Different Solvents: If DMSO is problematic, consider other solvents like ethanol, though their compatibility with your specific cell line must be verified.

  • Measure Solubility: Empirically determine the solubility of your compound in the cell culture medium by making serial dilutions and observing for precipitation.

Issue 3: Inconsistent Results and High Variability

Potential Cause: In addition to the issues above, variability can arise from uneven cell plating, edge effects in the microplate, or instability of the compound in the culture medium over the course of the experiment.

Troubleshooting Steps:

  • Improve Cell Seeding Technique: Ensure a homogenous single-cell suspension before and during plating.

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate, or fill the surrounding empty wells with sterile PBS or water to maintain humidity.

  • Assess Compound Stability: The compound may degrade in the aqueous, 37°C environment of the cell culture incubator. You can assess its stability over time using methods like HPLC. If unstable, consider shorter incubation times or replenishing the compound.[13]

Data Presentation: Cytotoxicity of Pyridine Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various pyridine-based compounds against different cancer cell lines.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Pyridine-Urea8eMCF-73.93[12]
Pyridine-Urea8nMCF-7Not specified[12]
Spiro-pyridine7Caco-27.83[6]
Spiro-pyridine5Caco-29.78[6]
Pyridine-dicarboxamide3lHuH-74.5[14]
Pyridine-dicarboxamide3eMDA-MB-2315[14]
Pyrazolyl Pyridine9HepG20.18[15]
Pyrazolyl Pyridine9MCF-70.34[15]
2-oxo-pyridine8HepG-28.42[6]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.[5][16][17]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of the pyridine-based compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • Following treatment, add 10 µL of MTT solution to each well.[17]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Mix thoroughly by gentle shaking or pipetting.

  • Read the absorbance at 570 nm using a microplate reader.[17]

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[18][19]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with the pyridine-based compounds as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[20]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for up to 30 minutes, protected from light.[20]

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[19]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][21]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Seed cells in a 6-well plate and treat with the pyridine-based compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]

  • Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.[22]

  • Incubate the cells at room temperature for 15 minutes in the dark.[22]

  • After incubation, add 400 µL of 1X binding buffer and analyze the cells by flow cytometry as soon as possible.[7]

Visualizations

Pyridine_Toxicity_Workflow Troubleshooting Workflow for Pyridine Compound Toxicity start Start: High Toxicity Observed check_interference Assay Interference Check (No-Cell Control) start->check_interference check_solubility Solubility Check (Visual Inspection, Dilution Series) check_interference->check_solubility No Interference switch_assay Switch Assay Method (e.g., MTT to LDH or ATP-based) check_interference->switch_assay Interference Detected optimize_formulation Optimize Formulation (Solvent, Dilution Technique) check_solubility->optimize_formulation Precipitation Observed structural_modification Consider Structural Modification (SAR) check_solubility->structural_modification Soluble end_point Reduced Toxicity Profile switch_assay->end_point optimize_formulation->end_point cotreatment Co-treatment with Antioxidants (e.g., N-acetylcysteine) structural_modification->cotreatment cotreatment->end_point

Caption: Troubleshooting workflow for observed pyridine compound toxicity.

Pyridine_Apoptosis_Pathway Pyridine-Induced Apoptotic Signaling Pathway pyridine Pyridine-based Compound ros Oxidative Stress (ROS Generation) pyridine->ros dna_damage DNA Damage ros->dna_damage jnk JNK Activation ros->jnk p53 p53 Upregulation dna_damage->p53 jnk->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of pyridine-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of 6-Methylpyridine-3-carbothioamide and 6-Methylpyridine-3-carboxamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the nuanced structural differences between molecules can lead to significant variations in biological activity. This guide provides a comparative analysis of 6-Methylpyridine-3-carbothioamide and its carboxamide analog, 6-Methylpyridine-3-carboxamide. By examining their performance in key biological assays, this document aims to equip researchers, scientists, and drug development professionals with the objective data needed to inform their research directions.

Comparison of Urease Inhibition Activity

A key area where the distinction between the carbothioamide and carboxamide moieties becomes evident is in enzyme inhibition. A study on a series of pyridine carboxamide and carbothioamide derivatives as urease inhibitors provides valuable insights. While not the exact parent compounds, the data on ortho-methylated derivatives offer a strong comparative basis.

Compound TypeDerivativeIC50 (µM) for Urease Inhibition
Pyridine Carbothioamide ortho-CH3 substituted6.41 ± 0.023[1]
Pyridine Carboxamide ortho-CH3 substituted3.41 ± 0.011[1]

The data suggests that for ortho-methylated pyridine derivatives, the carboxamide exhibits more potent urease inhibition than the carbothioamide.[1] This highlights the critical role of the chalcogen atom (oxygen vs. sulfur) in the interaction with the urease active site.

Potential as Antibacterial Agents

Pyridine-3-carboxamide analogs have been investigated as effective agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum.[2] Furthermore, imidazole derivatives containing a 6-methylpyridine moiety have demonstrated moderate to strong antibacterial activity.[3][4] These findings suggest that both this compound and 6-Methylpyridine-3-carboxamide warrant further investigation as potential antibacterial compounds.

Experimental Protocols

Urease Inhibition Assay (Berthelot Method)

A widely used and reliable method to determine urease inhibition is the Berthelot colorimetric assay, which quantifies ammonia production.[5][6]

1. Reagents and Materials:

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)

  • Urease enzyme solution (e.g., from Jack bean)

  • Urea solution (substrate)

  • Test compounds (this compound and 6-Methylpyridine-3-carboxamide) dissolved in a suitable solvent (e.g., DMSO)

  • Phenol-hypochlorite reagent (Berthelot's reagent)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Add test compounds at various concentrations to the wells of a 96-well plate. Include a control group with no inhibitor.

  • Add the urease enzyme solution to all wells except the blank.

  • Incubate the plate.

  • Initiate the reaction by adding the urea substrate solution.

  • After a specific incubation period, add the phenol-hypochlorite reagent to stop the reaction and initiate color development.

  • Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[6]

3. Data Analysis: The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100[6]

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

G Urease Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) prep_plate Prepare 96-Well Plate (Add Compounds & Controls) prep_reagents->prep_plate add_enzyme Add Urease Enzyme prep_plate->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_substrate Add Urea Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 add_berthelot Add Berthelot Reagent incubate2->add_berthelot read_absorbance Read Absorbance (625-670 nm) add_berthelot->read_absorbance calc_inhibition Calculate % Inhibition & IC50 read_absorbance->calc_inhibition

Caption: Workflow for the in vitro urease inhibition assay.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound and 6-Methylpyridine-3-carboxamide are not well-documented in the current scientific literature. For pyridine-3-carboxamide derivatives, their antibacterial mechanism may involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[7] However, further research is required to elucidate the precise mechanisms of action for these specific compounds.

A general workflow for investigating the signaling pathways affected by these compounds would involve a series of molecular and cellular biology techniques.

G Signaling Pathway Investigation Workflow start Treat Cells with Compound omics Omics Analysis (Transcriptomics, Proteomics) start->omics pathway Pathway Enrichment Analysis omics->pathway validation Target Validation (e.g., Western Blot, qPCR) pathway->validation phenotype Phenotypic Assays (e.g., Apoptosis, Proliferation) validation->phenotype elucidation Mechanism Elucidation phenotype->elucidation

Caption: A general workflow for investigating cellular signaling pathways.

Conclusion

This comparative guide highlights the differential activity of this compound and 6-Methylpyridine-3-carboxamide, particularly in the context of urease inhibition. The available data suggests that the carboxamide analog is a more potent urease inhibitor. Both scaffolds show promise for the development of antibacterial agents, though direct comparative studies are needed. The detailed experimental protocol for urease inhibition provides a foundation for researchers to conduct their own comparative evaluations. Future research should focus on elucidating the specific mechanisms of action and signaling pathways for these compounds to fully understand their therapeutic potential.

References

Unveiling the Potential of Carbothioamide Derivatives as Urease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery, the quest for potent and specific enzyme inhibitors is a perpetual frontier. Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, has emerged as a significant therapeutic target. Its role in pathologies associated with Helicobacter pylori infections and the formation of urinary stones underscores the need for effective inhibitors. Among the various chemical scaffolds explored, carbothioamide derivatives have shown considerable promise. This guide provides a comparative analysis of the urease inhibitory activity of different carbothioamide derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity

A diverse range of carbothioamide derivatives has been synthesized and evaluated for their ability to inhibit urease. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the urease inhibitory activity of representative carbothioamide derivatives from various structural classes.

Derivative ClassCompoundIC50 (µM)Standard (Thiourea) IC50 (µM)Reference
Pyridine Carbothioamides 5-chloropyridine-2-yl-methylene hydrazine carbothioamide1.07 ± 0.04318.93 ± 0.004[1]
Pyridine-2-yl-methylene hydrazine carboxamide2.18 ± 0.05818.93 ± 0.004[1]
3-Bromo-pyridine-2-yl-methylene hydrazine carbothioamide3.13 ± 0.03418.93 ± 0.004[1]
N-Aryl-3,4-dihydroisoquinoline Carbothioamides o-dimethyl substituted analogue11.2 ± 0.8121.7 ± 0.34[2]
p-methoxy substituted analogue15.5 ± 0.4921.7 ± 0.34[2]
o-methyl substituted analogue20.4 ± 0.2221.7 ± 0.34[2]
Morpholine-Thiophene Hybrid Thiosemicarbazones 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide3.80 ± 1.922.31 ± 0.03
(E)-N-(2-morpholinoethyl)-2-((5-bromothiophen-2-yl)methylene)hydrazinecarbothioamide3.98 ± 2.222.31 ± 0.03
(E)-N-(2-morpholinoethyl)-2-((4-methylthiophen-2-yl)methylene)hydrazinecarbothioamide4.00 ± 2.422.31 ± 0.03
Adamantane-linked Hydrazine-1-carbothioamides 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide1.20Not specified[3]
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide2.44Not specified[3]
Tryptamine-based Thioureas o-methyl substituted tryptamine thiourea11.4 ± 0.421.2 ± 1.3[4]
p-chloro substituted tryptamine thiourea13.7 ± 0.921.2 ± 1.3[4]

Experimental Protocols

The in vitro urease inhibitory activity of the carbothioamide derivatives is commonly determined using a well-established spectrophotometric method known as the indophenol or Berthelot method. This assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.

Urease Inhibition Assay (Indophenol Method)

1. Materials and Reagents:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Test compounds (carbothioamide derivatives)

  • Thiourea (standard inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplates

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: A solution of Jack bean urease (e.g., 15 U/mL) is prepared in phosphate buffer.

  • Substrate Solution: A solution of urea (e.g., 100 mM) is prepared in phosphate buffer.

  • Test Compound Solutions: The carbothioamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.

  • Standard Inhibitor Solution: A stock solution of thiourea is prepared and serially diluted.

3. Assay Procedure:

  • In a 96-well microplate, 25 µL of the test compound solution (or standard/blank) is added to each well.

  • To each well, 25 µL of the urease enzyme solution is added.

  • The plate is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

  • To initiate the enzymatic reaction, 50 µL of the urea solution is added to each well.

  • The plate is then incubated again under the same conditions (e.g., 37°C for 30 minutes).

  • Following the second incubation, 50 µL of the phenol reagent and 50 µL of the alkali reagent are added to each well to stop the reaction and develop the color.

  • The plate is incubated for a final time to allow for color development (e.g., 37°C for 10 minutes).

  • The absorbance of the resulting blue-green indophenol complex is measured using a microplate reader at a wavelength of approximately 625-630 nm.

4. Data Analysis:

  • The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Mechanism of Action and Signaling Pathways

The inhibitory action of carbothioamide derivatives against urease is primarily attributed to their interaction with the enzyme's active site. Urease contains a binuclear nickel center that is crucial for its catalytic activity. The thiocarbonyl group (C=S) of the carbothioamide scaffold is believed to play a key role in coordinating with the nickel ions, thereby blocking the binding of the natural substrate, urea.

Urease_Inhibition cluster_0 Urease Catalytic Cycle cluster_1 Inhibition by Carbothioamide Urease Urease (Ni²⁺) EnzymeSubstrate Urease-Urea Complex Urease->EnzymeSubstrate binds Urea Urea Urea->EnzymeSubstrate EnzymeSubstrate->Urease releases Products Ammonia + Carbamate EnzymeSubstrate->Products Hydrolysis Inhibitor Carbothioamide Derivative InhibitedComplex Urease-Inhibitor Complex (Inactive) Inhibitor->InhibitedComplex Urease_Inhibitor Urease (Ni²⁺) Urease_Inhibitor->InhibitedComplex binds Experimental_Workflow start Start prep Prepare Reagents: - Urease Enzyme - Urea Substrate - Test Compounds - Buffers start->prep plate Plate Preparation: Add Test Compounds, Controls & Urease to 96-well plate prep->plate incubate1 Pre-incubation plate->incubate1 reaction Initiate Reaction: Add Urea Substrate incubate1->reaction incubate2 Incubation reaction->incubate2 develop Color Development: Add Phenol & Alkali Reagents incubate2->develop measure Measure Absorbance (625-630 nm) develop->measure analyze Data Analysis: Calculate % Inhibition & IC50 measure->analyze end End analyze->end

References

Efficacy of 6-Methylpyridine-3-carbothioamide: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative framework for evaluating the in vitro and in vivo efficacy of 6-Methylpyridine-3-carbothioamide. Due to the current lack of publicly available, specific experimental data for this compound, this document outlines standardized experimental protocols and data presentation formats that are broadly applicable to the preclinical assessment of novel chemical entities. The methodologies and comparative data tables presented herein are based on established practices for analogous pyridine derivatives and serve as a template for the systematic evaluation of this compound.

I. Introduction to this compound

This compound is a heterocyclic compound belonging to the pyridine carbothioamide class. While specific biological activities and efficacy data for this particular molecule are not extensively documented in the public domain, related structures have demonstrated a range of biological effects, including potential as anticancer agents. Compounds with the pyridine ring system are known to interact with various biological targets, and the carbothioamide group can contribute to their pharmacological profile. A thorough evaluation of its in vitro and in vivo efficacy is essential to determine its therapeutic potential.

II. In Vitro Efficacy Assessment

The initial evaluation of a compound's potential therapeutic efficacy is typically conducted through in vitro assays. These assays are designed to determine the compound's activity against specific cell lines, often cancer cells, and to elucidate its mechanism of action.

Data Presentation: In Vitro Cytotoxicity

A standardized method for presenting in vitro cytotoxicity data is crucial for comparing the potency of a compound across different cell lines and against reference compounds. The half-maximal inhibitory concentration (IC50) is a key metric.

Cell LineHistologyThis compound IC50 (µM)Alternative Compound A IC50 (µM)Reference Drug IC50 (µM)
MCF-7Breast AdenocarcinomaData Not AvailableInsert DataInsert Data
A549Lung CarcinomaData Not AvailableInsert DataInsert Data
HCT116Colon CarcinomaData Not AvailableInsert DataInsert Data
HeLaCervical AdenocarcinomaData Not AvailableInsert DataInsert Data
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and any comparators) and incubate for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

III. In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of a compound is evaluated in living organisms. Animal models, particularly mouse xenograft models, are commonly used in preclinical cancer research.

Data Presentation: In Vivo Antitumor Activity

The primary endpoint in many in vivo studies is the inhibition of tumor growth. Key metrics include tumor volume, tumor weight, and the percentage of tumor growth inhibition (%TGI).

Animal ModelCell Line XenograftTreatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21% TGI
Nude MiceHCT116Vehicle Control100 µL, i.p., dailyData Not Available-
Nude MiceHCT116This compound (10 mg/kg)100 µL, i.p., dailyData Not AvailableCalculate
Nude MiceHCT116This compound (25 mg/kg)100 µL, i.p., dailyData Not AvailableCalculate
Nude MiceHCT116Reference Drug (5 mg/kg)100 µL, i.p., dailyData Not AvailableCalculate
Experimental Protocol: Human Tumor Xenograft Model in Immunocompromised Mice

This model involves the subcutaneous implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow.[4][5]

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunocompromised mouse (e.g., athymic nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (and any comparators) and the vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specific size), euthanize the mice. Excise and weigh the tumors. Calculate the % TGI for each treatment group compared to the control group.

IV. Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is yet to be determined, a common target for many anticancer compounds, including some pyridine derivatives, is the microtubule network.

Tubulin Polymerization Inhibition Pathway

Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Tubulin polymerization inhibitors prevent the formation of microtubules.

Tubulin_Polymerization_Inhibition_Pathway cluster_0 Cellular Processes This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Prevents Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Caption: Potential mechanism of action via tubulin polymerization inhibition.

Experimental Workflow for Efficacy Assessment

A logical workflow is critical for the systematic evaluation of a new chemical entity.

Efficacy_Testing_Workflow cluster_1 Preclinical Efficacy Evaluation In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action_Studies Mechanism of Action Studies Hit_Identification->Mechanism_of_Action_Studies In_Vivo_Efficacy_Testing In Vivo Efficacy Testing (Xenograft Model) Hit_Identification->In_Vivo_Efficacy_Testing Lead_Optimization Lead Optimization Mechanism_of_Action_Studies->Lead_Optimization In_Vivo_Efficacy_Testing->Lead_Optimization

References

Validating the Anticancer Potential of 6-Methylpyridine-3-carbothioamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential anticancer mechanisms of 6-Methylpyridine-3-carbothioamide (6-MPCT). Due to the limited direct experimental data on 6-MPCT, this document extrapolates its potential mechanisms of action from structurally related pyridine carbothioamide analogs. We explore potential activities including DNA interaction, cell cycle arrest, and induction of apoptosis. This guide compares these hypothesized mechanisms with established anticancer agents and provides detailed experimental protocols for validation.

Introduction to this compound

This compound (6-MPCT) is a heterocyclic compound featuring a pyridine ring, a methyl group, and a carbothioamide functional group. While research on this specific molecule is emerging, the broader class of pyridine carbothioamide derivatives has demonstrated promising anticancer activities.[1][2] These analogs have been investigated for their potential to inhibit tumor growth through various mechanisms, making 6-MPCT a compound of interest for further oncological research.

Hypothesized Anticancer Mechanisms of 6-MPCT

Based on the activities of structurally similar compounds, the potential anticancer mechanisms of 6-MPCT are hypothesized to involve:

  • DNA Binding and Interference: Carbothioamide-based compounds have been shown to interact with DNA, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells.[3][4]

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Pyridine carbothioamide analogs have been observed to induce apoptosis in cancer cell lines.[5]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a key strategy in cancer therapy. Related compounds have been shown to cause cell cycle arrest, preventing cancer cells from progressing through division.[6]

Comparative Analysis of Anticancer Activity

To provide a context for the potential efficacy of 6-MPCT, we compare its hypothesized mechanisms with established anticancer drugs that operate through similar pathways.

Table 1: Comparison of IC50 Values of Carbothioamide Analogs and Standard Chemotherapeutic Agents
Compound/DrugCancer Cell LineIC50 (µM)Putative Mechanism of Action
Carbothioamide Analog 3a [4]A549 (Lung)13.49 ± 0.17DNA Binding
HeLa (Cervical)17.52 ± 0.09
Carbothioamide Analog 3h [4]A549 (Lung)22.54 ± 0.25DNA Binding
HeLa (Cervical)24.14 ± 0.86
Cisplatin [7]A549 (Lung)Varies (sensitization observed)DNA Cross-linking
K562 (Leukemia)Varies (sensitization observed)
Doxorubicin [1]PC-3 (Prostate)< IC50 of some PCAsDNA Intercalation, Topoisomerase II Inhibition
Colchicine [1]PC-3 (Prostate)> IC50 of some PCAsTubulin Polymerization Inhibition

Note: IC50 values are highly dependent on the specific experimental conditions and cell lines used.

Experimental Protocols for Validation

To validate the hypothesized anticancer mechanisms of 6-MPCT, the following experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration of 6-MPCT that inhibits the metabolic activity of cancer cells by 50% (IC50).[8][9]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • This compound (6-MPCT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 6-MPCT in culture medium. Replace the existing medium with 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate in the dark for at least 2 hours, or until the formazan crystals have dissolved.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8][10]

Materials:

  • White-walled 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • 6-MPCT

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with 6-MPCT as described in the MTT assay protocol.

  • Incubation: Incubate for a predetermined time to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Compare the luminescence of treated cells to untreated controls to determine the fold-increase in caspase activity.

Cell Cycle Analysis: Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6][11]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • 6-MPCT

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 6-MPCT for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizing Potential Mechanisms and Workflows

Diagrams of Signaling Pathways and Experimental Procedures

G cluster_pathway Hypothesized Anticancer Pathway of 6-MPCT MPCT This compound DNA Nuclear DNA MPCT->DNA Binds to DNAdamage DNA Damage DNA->DNAdamage CellCycle Cell Cycle Progression G2M G2/M Arrest CellCycle->G2M Apoptosis Apoptosis Induction Caspases Caspase Activation Apoptosis->Caspases DNAdamage->CellCycle Inhibits DNAdamage->Apoptosis Triggers CellDeath Cancer Cell Death G2M->CellDeath Caspases->CellDeath

Caption: Hypothesized anticancer mechanism of 6-MPCT.

G cluster_workflow Experimental Workflow for Cytotoxicity (MTT Assay) A Seed Cancer Cells in 96-well plate B Treat with 6-MPCT (Serial Dilutions) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

G cluster_relationship Logical Relationship of Validation Assays Cytotoxicity Cytotoxicity (MTT) Apoptosis Apoptosis (Caspase-Glo) Cytotoxicity->Apoptosis CellCycle Cell Cycle Arrest (Flow Cytometry) Cytotoxicity->CellCycle Mechanism Elucidation of Anticancer Mechanism Apoptosis->Mechanism CellCycle->Mechanism

Caption: Relationship between validation assays.

Conclusion

While direct evidence for the anticancer mechanism of this compound is currently limited, the analysis of its structural analogs suggests a promising potential for this compound in cancer therapy. The hypothesized mechanisms of DNA interaction, apoptosis induction, and cell cycle arrest provide a solid foundation for future research. The experimental protocols and comparative data presented in this guide offer a framework for the systematic validation of 6-MPCT's anticancer properties. Further investigation is warranted to fully elucidate its mechanism of action and to determine its therapeutic potential.

References

Comparative Analysis of 6-Methylpyridine-3-carbothioamide and its 2-Substituted Isomer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While the broader class of pyridine carbothioamide derivatives has been the subject of numerous studies investigating their potential as therapeutic agents, particularly in the realm of anticancer research, these studies typically involve more complex substitution patterns. Research has often focused on N-phenyl substituted pyridine carbothioamides with additional modifications at various positions on the pyridine ring, or on related structures like pyridine-3-carbaldehyde thiosemicarbazones.

These studies have established that the positioning of substituents on the pyridine ring can significantly influence the biological activity of the resulting compounds. However, without specific research on the 2-methyl versus 6-methyl isomers of pyridine-3-carbothioamide, any claims about their relative potency or efficacy would be purely speculative.

For researchers, scientists, and drug development professionals interested in the structure-activity relationship (SAR) of this class of compounds, the absence of this direct comparison represents a knowledge gap. Future research directly synthesizing and evaluating the biological activities of 6-Methylpyridine-3-carbothioamide and 2-Methylpyridine-3-carbothioamide would be necessary to provide the data required for a comprehensive comparison. Such a study would ideally involve:

  • Synthesis of both isomers under standardized conditions.

  • In vitro evaluation against a panel of relevant biological targets (e.g., cancer cell lines, specific enzymes).

  • Determination of quantitative metrics of activity (e.g., IC50, Ki).

  • Comparative analysis of the obtained data to elucidate the impact of the methyl group's position on the observed biological effects.

Until such research is conducted and published, a detailed and data-supported comparison guide on the activity of this compound versus its 2-substituted isomer cannot be responsibly generated. The scientific community awaits further investigation into this specific structural comparison to better understand the SAR of simple methyl-substituted pyridine-3-carbothioamides.

Comparative Guide to the Cross-Reactivity of 6-Methylpyridine-3-carbothioamide with Potential Enzyme Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 6-Methylpyridine-3-carbothioamide with various enzymes. Due to the limited publicly available experimental data for this specific compound, this guide focuses on the enzymatic inhibition profiles of its close structural analogs. The primary potential enzyme targets for this class of compounds are Urease and Ribonucleotide Reducus (RNR). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts to aid in further research and drug development.

Potential Enzyme Targets and Comparative Inhibition Data

Based on studies of structurally related pyridine carbothioamide derivatives, this compound may exhibit inhibitory activity against the following enzymes:

  • Urease: An enzyme that catalyzes the hydrolysis of urea, its inhibition is a target for the treatment of ulcers and other conditions caused by ureolytic bacteria.[1][2]

  • Ribonucleotide Reductase (RNR): A key enzyme in DNA synthesis and repair, making it a significant target in cancer therapy.[3][4][5]

The following table summarizes the available quantitative inhibition data for structural analogs of this compound.

CompoundTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
6-Methylpyridine-2-yl methylene hydrazine-1-carbothioamideUrease6.41 ± 0.023Thiourea18.93 ± 0.004
5-chloropyridine-2 yl-methylene hydrazine carbothioamideUrease1.07 ± 0.043Thiourea18.93 ± 0.004
2,2'-bipyridyl-6-carbothioamide (BPYTA)Ribonucleotide Reductase (RNR)Data not specified in provided abstractsHydroxyureaData not specified
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)Ribonucleotide Reductase (RNR)Potent inhibition reportedHydroxyureaData not specified

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of this compound against urease and ribonucleotide reductase are provided below.

1. Urease Inhibition Assay

This protocol is adapted from studies on pyridine carbothioamide derivatives.[1][2]

a. Materials:

  • Jack bean urease

  • Urea

  • Phenol

  • Sodium nitroprusside

  • Sodium hypochlorite

  • Tris buffer (pH 8.2)

  • This compound (test compound)

  • Thiourea (standard inhibitor)

  • 96-well microplate reader

b. Procedure:

  • Prepare a stock solution of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease enzyme solution (in buffer) to each well and incubate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution (substrate) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 50 µL of phenol reagent followed by 50 µL of sodium hypochlorite reagent.

  • Incubate at 37°C for 10 minutes to allow for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Compound Prepare Test Compound and Standard Solutions Add_Compound Add Compound to 96-well plate Prep_Compound->Add_Compound Prep_Enzyme Prepare Urease Solution Add_Enzyme Add Urease and Incubate (30 min) Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Urea Solution Add_Substrate Add Urea and Incubate (15 min) Prep_Substrate->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Stop_Reaction Add Phenol and NaOCl Reagents Add_Substrate->Stop_Reaction Color_Dev Incubate for Color Development (10 min) Stop_Reaction->Color_Dev Read_Absorbance Measure Absorbance at 625 nm Color_Dev->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50 RNR_Inhibition_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Mix_Components Prepare Reaction Mix (Buffer, ATP, DTT, R1) Add_Inhibitor Add Test Compound Mix_Components->Add_Inhibitor Pre_Incubate Add R2 and Pre-incubate (10 min) Add_Inhibitor->Pre_Incubate Start_Reaction Add CDP and Incubate (20-30 min) Pre_Incubate->Start_Reaction Stop_Reaction Boil to Stop Reaction Start_Reaction->Stop_Reaction Enzymatic_Treatment Treat with Phosphodiesterase and Alkaline Phosphatase Stop_Reaction->Enzymatic_Treatment HPLC_Analysis Analyze Deoxycytidine by HPLC Enzymatic_Treatment->HPLC_Analysis Determine_IC50 Calculate % Inhibition and IC50 HPLC_Analysis->Determine_IC50 DNA_Synthesis_Pathway Ribonucleotides Ribonucleotides (CDP, ADP, GDP, UDP) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides (dCDP, dADP, dGDP, dUDP) DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation RNR->Deoxyribonucleotides Product Inhibitor This compound (Potential Inhibitor) Inhibitor->RNR Inhibition

References

A Comparative Guide to the Kinetic Parameters of Novel Carbothioamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of recently developed carbothioamide-based inhibitors targeting key enzymes in various disease pathways. The information is compiled from recent scientific literature to facilitate the objective assessment of their performance and to provide a foundation for further drug development efforts. This document summarizes quantitative kinetic data, details the experimental methodologies used for their determination, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Kinetic Parameters

Table 1: Kinetic Parameters of Pyrazolobenzothiazine-based Carbothioamide Inhibitors against MAO-A and MAO-B [1]

CompoundTargetIC50 (µM)
3b MAO-A0.003 ± 0.0007
4d MAO-B0.02 ± 0.001
Clorgyline (Standard)MAO-A0.0045 ± 0.0003
Deprenyl (Standard)MAO-B0.0196 ± 0.001

Table 2: Kinetic Parameters of Hydrazine-1-carbothioamide Derivatives against Bovine Carbonic Anhydrase II (b-CA II)

CompoundTargetIC50 (µM)
3h b-CA II0.13 ± 0.01
3c b-CA II0.16 ± 0.01
Acetazolamide (Standard)b-CA II0.12 ± 0.02

Table 3: Kinetic Parameters of N-((4-sulfamoylphenyl)carbamothioyl) Amides against Human Carbonic Anhydrase Isoforms [2]

CompoundTargetK_i (nM)
3a hCA I45.3
3a hCA II8.9
3a hCA VII12.4
3c hCA I38.1
3c hCA II7.5
3c hCA VII10.8
Acetazolamide (Standard)hCA I250
Acetazolamide (Standard)hCA II12
Acetazolamide (Standard)hCA VII2.5

Table 4: Kinetic Parameters of Pyridazinobenzylpiperidine Derivatives against MAO-B

CompoundTargetIC50 (µM)K_i (µM)Inhibition Type
S5 MAO-B0.2030.155 ± 0.050Competitive
S16 MAO-B0.9790.721 ± 0.074Competitive

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are generalized from standard laboratory practices and should be adapted as needed for specific experimental conditions.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay[1]
  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 7.4).

    • Dissolve test compounds in DMSO to a stock concentration of 1 mM.

    • Prepare solutions of recombinant human MAO-A and MAO-B enzymes in phosphate buffer.

    • Prepare a solution of p-tyramine (substrate) in phosphate buffer.

    • Prepare a solution of Amplex Red and horseradish peroxidase (HRP) in phosphate buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well black microplate.

    • To each well, add 136 µL of 50 mM phosphate buffer (pH 7.4).

    • Add 2 µL of the test compound dilution (to achieve final desired concentrations).

    • Add 45 µL of the respective MAO enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 17 µL of the p-tyramine substrate solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 25 µL of 2N HCl.

    • Add 25 µL of the Amplex Red/HRP solution.

    • Incubate the plate at 37°C for 15 minutes, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation: 535 nm, emission: 590 nm).

    • The percentage of inhibition is calculated by comparing the fluorescence of the test wells to the control wells (containing DMSO instead of the inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

    • For K_i determination, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk plots.

Carbonic Anhydrase (CA) Inhibition Assay
  • Preparation of Reagents:

    • Prepare a 20 mM HEPES-Tris buffer (pH 7.4).

    • Dissolve test compounds in DMSO to a stock concentration of 10 mM.

    • Prepare a solution of purified bovine or human carbonic anhydrase II in the assay buffer.

    • Prepare a solution of p-nitrophenyl acetate (p-NPA) as the substrate in methanol.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, add 140 µL of HEPES-Tris buffer.

    • Add 20 µL of the test compound dilution.

    • Add 20 µL of the CA enzyme solution.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Data Analysis:

    • Measure the absorbance at 400 nm at 1-minute intervals using a microplate reader.

    • The rate of p-nitrophenol formation is proportional to the CA activity.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the absence of the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For K_i determination, a stopped-flow instrument is used to measure the CA-catalyzed CO2 hydration activity with varying concentrations of CO2 and inhibitor. The data is then analyzed using the Cheng-Prusoff equation.[2]

In Vitro VEGFR-2 Kinase Assay
  • Preparation of Reagents:

    • Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dissolve test compounds in DMSO to a stock concentration of 10 mM.

    • Prepare a solution of recombinant human VEGFR-2 kinase domain in the assay buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the assay buffer.

    • Prepare a solution of ATP in the assay buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, add the test compound dilution.

    • Add the VEGFR-2 enzyme and substrate solution.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Data Analysis:

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

    • The percentage of inhibition is calculated by comparing the kinase activity in the presence of the inhibitor to the activity in the absence of the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and a generalized experimental workflow relevant to the study of carbothioamide inhibitors.

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition Serotonin Serotonin MAO_A Monoamine Oxidase A (MAO-A) Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Dopamine Dopamine Dopamine->MAO_A Metabolites Inactive Metabolites (Aldehydes, Carboxylic Acids) MAO_A->Metabolites Oxidative Deamination Carbothioamide_Inhibitor Carbothioamide Inhibitor Carbothioamide_Inhibitor->MAO_A Inhibition

Caption: MAO-A metabolic pathway and its inhibition by a carbothioamide derivative.

Enzyme_Inhibition_Workflow start Start reagent_prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) start->reagent_prep assay_setup 2. Assay Setup (Addition of reagents to microplate) reagent_prep->assay_setup pre_incubation 3. Pre-incubation (Enzyme and Inhibitor) assay_setup->pre_incubation reaction_initiation 4. Reaction Initiation (Addition of Substrate) pre_incubation->reaction_initiation incubation 5. Incubation (Controlled Temperature and Time) reaction_initiation->incubation detection 6. Signal Detection (e.g., Absorbance, Fluorescence) incubation->detection data_analysis 7. Data Analysis (Calculation of % Inhibition, IC50, Ki) detection->data_analysis end End data_analysis->end

References

Benchmarking 6-Methylpyridine-3-carbothioamide Analogues Against Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2][3] These enzymes play a critical role in a multitude of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and biosynthetic reactions.[2][4][5] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[3][5][6][7] This guide provides a comparative analysis of the inhibitory activities of pyridine-3-sulfonamide derivatives, which are structurally related to 6-Methylpyridine-3-carbothioamide, against several human carbonic anhydrase (hCA) isoforms. Their performance is benchmarked against well-established, clinically used CA inhibitors.

While a direct search for the carbonic anhydrase inhibitory activity of this compound (CAS 175277-57-3) did not yield public experimental data[8], research on structurally similar 4-substituted pyridine-3-sulfonamide derivatives demonstrates potent inhibitory action against several key hCA isoforms.[9][10][11] This guide will, therefore, focus on these analogues as a proxy to understand the potential of this chemical scaffold.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of a compound is typically expressed by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The table below summarizes the Kᵢ values (in nM) of various pyridine-3-sulfonamide derivatives and clinically used inhibitors against four key human carbonic anhydrase isoforms: hCA I and II (cytosolic), and hCA IX and XII (transmembrane, tumor-associated).[9][10]

Compound/InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Pyridine-3-sulfonamide Analogues
Analogue 1 (4-(1H-Pyrazol-1-yl))--19.516.8
Analogue 2 (Generic Derivative)169 - 540058.5 - 123819.5 - 65216.8 - 768
Analogue 3 (Click-Tailed Derivative)-27113791
Clinically Used Inhibitors
Acetazolamide25012.125.8[12]5.7[12]
Methazolamide50[13]14[4][13][14]--
Dorzolamide600[4]1.9[13]--
Brinzolamide-3.2[4][15][16][17]--

Note: A lower Kᵢ value indicates a higher inhibitory potency. Data for analogues are presented as ranges or specific values from studies on 4-substituted pyridine-3-sulfonamide derivatives.[10][11]

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for evaluating potential drug candidates. The most common and accurate method is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of a CO₂ substrate.

Principle: The assay follows the kinetics of the CA-catalyzed CO₂ hydration reaction (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻). The initial rate of this reaction is monitored by observing the change in absorbance of a pH indicator.

Methodology:

  • Reagent Preparation:

    • An appropriate buffer is prepared (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

    • Solutions of the purified human CA isoforms (hCA I, II, IX, XII) are prepared at a known concentration.

    • Inhibitor stock solutions are prepared, typically in DMSO, and serially diluted.

    • A CO₂-saturated water solution is prepared and maintained at a constant temperature (e.g., 25°C).

  • Assay Procedure:

    • The enzyme and inhibitor solutions are pre-incubated for a set period (e.g., 15 minutes) to allow for binding.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer in the stopped-flow instrument.

    • The change in pH is monitored spectrophotometrically by the color change of the indicator over a short time frame (milliseconds to seconds).

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated for various inhibitor concentrations.

    • IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.

    • Inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme.[9][18]

Visualizations

Signaling Pathway and Inhibition

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, play a crucial role in pH regulation in the tumor microenvironment. By catalyzing the hydration of CO₂, they contribute to extracellular acidosis, which promotes tumor invasion and metastasis. Inhibitors block this activity, disrupting the pH balance and potentially hindering cancer progression.

G cluster_0 Extracellular Space (Acidic) cluster_1 Tumor Cell CO2_ext CO₂ CAIX hCA IX / XII (Membrane Bound) CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H2CO3_ext H₂CO₃ HCO3_ext HCO₃⁻ H2CO3_ext->HCO3_ext Dissociation H_ext H⁺ H2CO3_ext->H_ext Dissociation CO2_int CO₂ (from metabolism) CO2_int->CO2_ext Diffusion CAIX->H2CO3_ext Catalysis Inhibitor CA Inhibitor (e.g., Pyridine-3-sulfonamide) Inhibitor->CAIX Inhibition

Caption: Mechanism of hCA IX/XII action in the tumor microenvironment and its inhibition.

Experimental Workflow

The process of screening compounds for carbonic anhydrase inhibitory activity follows a structured workflow, from initial preparation to final data analysis.

G A 1. Reagent Preparation (Enzyme, Buffer, Inhibitor, Substrate) B 2. Enzyme & Inhibitor Pre-incubation A->B C 3. Reaction Initiation (Rapid mixing with CO₂ substrate) B->C D 4. Data Acquisition (Spectrophotometric monitoring of pH change) C->D E 5. Data Analysis (Calculation of initial rates) D->E F 6. Dose-Response Curve (Plotting Activity vs. [Inhibitor]) E->F G 7. Kᵢ / IC₅₀ Determination F->G

References

Comparative Analysis of the Antibacterial Spectrum for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial potential of pyridine-based compounds, supported by experimental data and mechanistic insights.

The ever-growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Pyridine, a fundamental heterocyclic ring, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial efficacy. This guide provides a comparative analysis of the antibacterial spectrum of various pyridine derivatives, presenting key experimental data in a structured format to facilitate informed research and development decisions.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives

The antibacterial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative pyridine derivatives against a panel of common Gram-positive and Gram-negative bacteria.

Derivative ClassCompoundGram-Positive BacteriaGram-Negative BacteriaReference(s)
Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Pyridine-3-carboxamides Compound 4a ---
N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide
Mannich Bases Compound 12 6.25-12.56.25-12.56.25-12.5
Compound 15 6.25-12.56.25-12.56.25-12.5
Compound 16 6.25-12.56.25-12.56.25-12.5
Compound 17 6.25-12.56.25-12.56.25-12.5
Pyridinium Salts Compound 51-56 0.02-6 (mM)0.02-6 (mM)0.02-6 (mM)
Thiazole-Pyridine Hybrids Compound 112 100--
Pyridine-containing Fused Heterocycles Compounds 196-198 7.81-62.57.81-62.57.81-62.5
Alkyl Pyridinols EA-02-0090.5-1--
JC-01-0724--
JC-01-07416--
3-(Pyridine-3-yl)-2-Oxazolidinones Compound 9g 32-64>256>256
Compounds 21b, 21d, 21f Similar to LinezolidSimilar to Linezolid-
Pyridine Carbonitriles Compound 3b ---
Antifungal activity noted against C. albicans

Note: The presented data is a summary from the cited literature. Direct comparison of absolute values should be done with caution as experimental conditions might vary between studies.

Experimental Protocols

The determination of the antibacterial spectrum of pyridine derivatives relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.

    • A few colonies are then used to inoculate a sterile saline or broth solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is further diluted in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the pyridine derivative is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

    • The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

DNA Gyrase Inhibition Assay

Several pyridine derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing assay buffer (typically Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the pyridine derivative at various concentrations.

    • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Enzyme Addition and Incubation:

    • Purified E. coli DNA gyrase is added to the reaction mixture to initiate the supercoiling reaction.

    • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • The reaction is stopped by the addition of a stop solution (e.g., SDS and EDTA).[1]

    • The different forms of plasmid DNA (supercoiled and relaxed) are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light.

    • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the pyridine derivative.

Mandatory Visualization

Inhibition of Bacterial DNA Gyrase by Pyridine Derivatives

The following diagram illustrates the mechanism of action of certain pyridine derivatives that target bacterial DNA gyrase, a crucial enzyme for DNA replication and repair.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Mechanism of Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA (Required for replication) DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils (ATP-dependent) Inhibited_Complex Inhibited DNA Gyrase-DNA Complex DNA_Gyrase->Inhibited_Complex Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Cell_Death Cell_Death Replication_Fork->Cell_Death Leads to DNA damage and cell death Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->DNA_Gyrase Binds to GyrB subunit (ATPase site) Inhibited_Complex->Replication_Fork Prevents DNA re-ligation

Inhibition of bacterial DNA gyrase by pyridine derivatives.

References

Validating In Silico Predictions with Experimental Data for 6-Methylpyridine-3-carbothioamide as a Urease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive comparison of in silico predictions and experimental data for the biological activity of 6-Methylpyridine-3-carbothioamide, with a focus on its potential as a urease inhibitor. By juxtaposing computational predictions with tangible experimental outcomes for structurally related compounds, this document aims to offer valuable insights for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a small heterocyclic molecule belonging to the pyridine carbothioamide class of compounds. Molecules in this class have garnered significant interest for their diverse biological activities. In silico methods, such as molecular docking, are invaluable tools in modern drug discovery, enabling the prediction of binding affinities and interaction patterns between small molecules and their biological targets. However, the validation of these computational predictions through experimental assays is a critical step in the drug development pipeline. This guide focuses on the validation of in silico predictions of this compound's activity against urease, a key enzyme implicated in various pathological conditions.

In Silico Predictions: Molecular Docking against Urease

Predicted Binding Interactions:

The predicted binding mode of this compound within the urease active site is hypothesized to involve key interactions with the nickel ions and surrounding amino acid residues. The sulfur atom of the carbothioamide group is expected to coordinate with the nickel ions in the active site, a common interaction for urease inhibitors. Additionally, the nitrogen atoms of the pyridine ring and the carbothioamide group are likely to form hydrogen bonds with amino acid residues such as histidine and aspartate. The methyl group on the pyridine ring may engage in hydrophobic interactions within a specific pocket of the active site.

Logical Flow of In Silico Prediction and Experimental Validation

cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Identify Target Identify Biological Target (Urease) Molecular Docking Molecular Docking of This compound Identify Target->Molecular Docking Predict Affinity Predict Binding Affinity and Interactions Molecular Docking->Predict Affinity Determine IC50 Determine IC50 Value Predict Affinity->Determine IC50 Comparison Synthesize Compound Synthesize Analog (e.g., ortho-methyl derivative) Perform Assay Perform Urease Inhibition Assay Synthesize Compound->Perform Assay Perform Assay->Determine IC50

Caption: A logical workflow illustrating the process of in silico prediction followed by experimental validation.

Experimental Validation: Urease Inhibition Assay

To validate the in silico predictions, experimental data from a closely related analog, a pyridine carbothioamide with a methyl group at the ortho position, is presented. This compound shares the core structural features of this compound.

Quantitative Data Summary
CompoundIn Silico Prediction (Binding Affinity)Experimental Result (IC50)Reference
This compoundPredicted to bind to urease active siteData not available-
ortho-Methylpyridine carbothioamide analog-6.41 ± 0.023 µM[1][1]
Thiourea (Standard Inhibitor)-18.93 ± 0.004 µM[1][1]

Note: The experimental data is for a structural isomer and serves as a strong indicator of the potential activity of this compound.

Experimental Protocol: Urease Inhibition Assay

The inhibitory activity against urease is determined using a spectrophotometric method that measures the amount of ammonia produced from the hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • Test compound (this compound or its analog)

  • Standard inhibitor (e.g., Thiourea)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease enzyme solution to each well and incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate for 30 minutes at 30°C.

  • Stop the reaction and measure the ammonia production by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • After a 30-minute incubation at room temperature for color development, measure the absorbance at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (OD of test sample / OD of control)] x 100

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Urease Inhibition Assay Workflow

Start Start Prepare Reagents Prepare Test Compound, Enzyme, and Substrate Solutions Start->Prepare Reagents Incubate with Inhibitor Incubate Urease with Test Compound Prepare Reagents->Incubate with Inhibitor Add Substrate Add Urea to Initiate Reaction Incubate with Inhibitor->Add Substrate Incubate Reaction Incubate for 30 minutes Add Substrate->Incubate Reaction Measure Absorbance Add Reagents and Measure Absorbance at 630 nm Incubate Reaction->Measure Absorbance Calculate Inhibition Calculate % Inhibition and IC50 Value Measure Absorbance->Calculate Inhibition End End Calculate Inhibition->End

Caption: A flowchart outlining the key steps of the urease inhibition assay.

Comparison and Conclusion

The experimental data for the ortho-methylpyridine carbothioamide analog demonstrates significant urease inhibitory activity, with an IC50 value of 6.41 ± 0.023 µM.[1] This is approximately three times more potent than the standard inhibitor, thiourea.[1] This experimental finding strongly supports the in silico prediction that pyridine carbothioamides are effective urease inhibitors.

The potent activity of the analog suggests that this compound is also a promising candidate for urease inhibition. The methyl group, an electron-donating group, appears to contribute favorably to the inhibitory activity.[1]

Signaling Pathway of Urease-Induced Pathogenesis and Inhibition

Urea Urea Urease Urease Urea->Urease Ammonia Ammonia Urease->Ammonia Increased pH Increased Gastric pH Ammonia->Increased pH Pathogen Survival Pathogen Survival (e.g., H. pylori) Increased pH->Pathogen Survival Inflammation Gastric Inflammation and Ulcers Pathogen Survival->Inflammation Inhibitor This compound Inhibitor->Urease

Caption: A simplified diagram showing the role of urease in pathogenesis and the point of intervention for inhibitors.

References

Safety Operating Guide

Proper Disposal of 6-Methylpyridine-3-carbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical guidance for the proper disposal of 6-Methylpyridine-3-carbothioamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.

I. Hazard Profile and Safety Summary

This compound is a hazardous chemical requiring careful handling and disposal. The following table summarizes its key hazard classifications based on available safety data sheets.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal)Category 2H310: Fatal in contact with skin.[1]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must wear appropriate personal protective equipment (PPE).

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, respiratory protection is required.[1]

III. Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal plant. Adherence to institutional, local, and national regulations is mandatory.[1][2]

1. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated PPE) in a designated, properly labeled, and sealed hazardous waste container.[3]
  • Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][3]
  • The container must be made of a compatible material, such as glass or high-density polyethylene.[3]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard pictograms (e.g., toxic, irritant).[3]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3]
  • The storage area should be away from incompatible materials.
  • Keep the container tightly closed and store in a locked-up area accessible only to authorized personnel.[1][2]

4. Waste Pickup and Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3]
  • Provide the waste manifest or any other required documentation to the disposal service.

5. Spill and Contamination Cleanup:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]
  • Avoid breathing dust.[1]
  • Collect the spilled material using an inert absorbent material and place it in the designated hazardous waste container.[2]
  • Clean the affected area thoroughly.
  • Do not let the product enter drains, waterways, or soil.[1][2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste segregate_waste Do Not Mix with Other Waste collect_waste->segregate_waste label_container Label Container: 'Hazardous Waste' & Chemical Name segregate_waste->label_container store_container Store in Secure, Ventilated Area label_container->store_container contact_ehs Contact EHS for Pickup store_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-Methylpyridine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methylpyridine-3-carbothioamide. The following procedures are based on available safety data for the compound and structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsMust be worn at all times in the laboratory. A face shield may be necessary for procedures with a high risk of splashing.[1]
Hand Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for incidental contact.[2] For prolonged or direct contact, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for integrity before use and change them immediately if contaminated.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to protect against skin contact.[1] For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or coveralls may be appropriate.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodA NIOSH-approved respirator may be required if handling large quantities, if dust or aerosols are generated, or if ventilation is inadequate.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before starting, clear the workspace of any unnecessary items to prevent contamination.

  • Handling the Compound :

    • Wear the appropriate PPE as detailed in the table above before handling the chemical.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Prevent the formation of dust or aerosols. If the compound is a solid, handle it carefully to minimize dust generation.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling Procedures :

    • After handling, wash hands thoroughly with soap and water.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[3]

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling and Storage :

    • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[3]

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, until it is collected for disposal.[3]

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_chem Handle this compound prep_workspace->handle_chem Proceed to Handling post_handle Post-Handling Decontamination handle_chem->post_handle segregate_waste Segregate Contaminated Waste post_handle->segregate_waste Initiate Disposal label_store Label and Store Waste Container segregate_waste->label_store schedule_pickup Schedule EHS Waste Pickup label_store->schedule_pickup

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.